Lithium 2-(3-methyloxetan-3-yl)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(3-methyloxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Li/c1-6(2-5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSASHCZASQRNY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(COC1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of Lithium 2-(3-methyloxetan-3-yl)acetate
An In-Depth Technical Guide to Lithium 2-(3-methyloxetan-3-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Lithium 2-(3-methyloxetan-3-yl)acetate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the molecule's structure, molecular weight, and physicochemical properties. A proposed synthetic pathway and detailed experimental protocols for its preparation and characterization are presented. Furthermore, this guide explores the strategic application of the 3-methyloxetane motif in drug design, focusing on its role as a bioisostere to enhance critical pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.
Introduction: The Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered substantial attention in medicinal chemistry programs as a valuable structural motif.[1][2] Characterized by its significant ring strain (approx. 106 kJ·mol⁻¹), the oxetane moiety is a compact, polar, and three-dimensional scaffold that can profoundly influence the properties of a parent molecule.[1] Unlike its carbocyclic analogue, cyclobutane, the presence of the oxygen atom renders the oxetane ring relatively planar and imparts a distinct dipole moment.[1]
In drug design, oxetanes are frequently employed as bioisosteric replacements for common functional groups such as gem-dimethyl and carbonyl groups.[1][2][3][4] This substitution can lead to marked improvements in key drug-like properties, including:
-
Aqueous Solubility: The polarity of the oxetane oxygen can enhance interactions with water, often improving the solubility of poorly soluble compounds.[1][2]
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional groups.[1]
-
Lipophilicity: Incorporation of an oxetane can modulate a compound's lipophilicity (LogP), which is a critical parameter for cell permeability and overall pharmacokinetics.[1]
-
P-glycoprotein (P-gp) Efflux: Strategic placement of oxetane motifs has been shown to mitigate P-gp efflux, a common mechanism of drug resistance.[1]
Given these advantages, oxetane-containing building blocks like Lithium 2-(3-methyloxetan-3-yl)acetate are valuable tools for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic candidates.[1]
Molecular Structure and Physicochemical Properties
Molecular Structure and Formula
Lithium 2-(3-methyloxetan-3-yl)acetate is the lithium salt of 2-(3-methyloxetan-3-yl)acetic acid. The structure consists of an acetate group where the alpha-carbon is attached to the C3 position of a 3-methyloxetane ring.
-
Molecular Formula: C₆H₉LiO₃[5]
-
Canonical SMILES: CC1(COC1)CC(=O)[O-].[Li+]
-
InChI Key: CWBDORJPANBOOX-UHFFFAOYSA-N (for the parent acid)[5]
Caption: 2D Structure of Lithium 2-(3-methyloxetan-3-yl)acetate
Molecular Weight and Properties
The fundamental properties of the molecule are summarized in the table below. The data for the parent acid are derived from public chemical databases, and the properties of the lithium salt are calculated therefrom.
| Property | Value | Source |
| Parent Acid | ||
| IUPAC Name | 2-(3-methyloxetan-3-yl)acetic acid | [5] |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Monoisotopic Mass | 130.06299 Da | [5] |
| Lithium Salt | ||
| IUPAC Name | Lithium 2-(3-methyloxetan-3-yl)acetate | |
| Molecular Formula | C₆H₉LiO₃ | [5] |
| Molecular Weight | 136.08 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | [6][7] |
| Solubility | Expected to be moderately to highly soluble in water | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of Lithium 2-(3-methyloxetan-3-yl)acetate can be logically achieved via a two-step process starting from a suitable precursor, methyl 2-(3-methyloxetan-3-yl)acetate. This involves the saponification (hydrolysis) of the methyl ester to the parent carboxylic acid, followed by neutralization with a lithium base to form the final salt. This method is a standard and reliable procedure for converting esters to their corresponding carboxylate salts.[2]
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-(3-methyloxetan-3-yl)acetic Acid
This protocol describes the hydrolysis of the methyl ester precursor. The choice of lithium hydroxide (LiOH) as the base is strategic, as it allows for a direct path to the lithium salt in the subsequent step, although other bases like NaOH could also be used.[2]
-
Reaction Setup: To a solution of methyl 2-(3-methyloxetan-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio), add lithium hydroxide monohydrate (1.5 eq).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting ester. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.
-
Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl. The carboxylic acid product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3-methyloxetan-3-yl)acetic acid, which can be used directly in the next step or purified further by chromatography if necessary.
Experimental Protocol: Formation of Lithium 2-(3-methyloxetan-3-yl)acetate
-
Reaction Setup: Dissolve the crude 2-(3-methyloxetan-3-yl)acetic acid (1.0 eq) in a suitable solvent such as water or ethanol.
-
Salt Formation: Add a stoichiometric amount (1.0 eq) of an aqueous solution of lithium hydroxide or a slurry of lithium carbonate. Effervescence (CO₂) will be observed if lithium carbonate is used.
-
Isolation: Stir the solution until the reaction is complete (the acid is fully dissolved and/or effervescence ceases). The lithium salt can then be isolated by removing the solvent under reduced pressure (lyophilization from water is often effective) to yield Lithium 2-(3-methyloxetan-3-yl)acetate as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group, characteristic multiplets for the oxetane ring protons (typically in the 4-5 ppm region), and a singlet for the α-protons of the acetate moiety.[8][9]
-
¹³C NMR: Key signals would correspond to the quaternary carbon of the oxetane ring, the oxetane methylene carbons (~80 ppm), the methyl carbon, the acetate methylene carbon, and the carboxylate carbon (~170-180 ppm).[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the parent acid would show a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹). For the lithium salt, the O-H band will disappear, and the carbonyl peak will shift to a lower wavenumber (~1550-1610 cm⁻¹), characteristic of a carboxylate salt.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode for the parent acid should show a prominent peak for [M-H]⁻ at m/z 129.05. For the lithium salt, positive ion mode would show [M+H]⁺ (from protonation of the carboxylate) or potentially clusters like [M+Li]⁺.[5]
Applications in Medicinal Chemistry
Role as a Bioisostere
The 3-methyl-3-oxetanyl group is an effective bioisostere for the gem-dimethyl group, a common structural feature in many bioactive molecules.[1] While sterically similar, the oxetane introduces polarity and a hydrogen bond acceptor site without significantly increasing molecular weight. This substitution can disrupt undesirable metabolic pathways (e.g., oxidation of a methyl group) and improve interactions with polar residues in a protein binding pocket.[1][3]
Impact on Pharmacokinetic Properties
The primary utility of incorporating building blocks like Lithium 2-(3-methyloxetan-3-yl)acetate is to optimize the pharmacokinetic profile of a lead compound. The carboxylic acid handle provides a point for attachment (e.g., amide bond formation), while the oxetane moiety works to enhance drug-like properties. Numerous studies have demonstrated that the introduction of an oxetane ring can lead to:
-
Significantly improved aqueous solubility.[1]
-
Increased metabolic stability in human and rodent liver microsomes.[1]
-
Reduced lipophilicity, which can help in avoiding toxicity and non-specific binding.
-
Improved cell permeability and oral bioavailability.
For instance, replacing a metabolically labile group with a 3,3-disubstituted oxetane has been a successful strategy in developing robust inhibitors for targets such as the ALDH1A subfamily of enzymes.[1]
Conclusion
Lithium 2-(3-methyloxetan-3-yl)acetate is a specialized chemical reagent with significant potential in the field of drug discovery. Its unique structure combines a versatile carboxylic acid functional group with the beneficial physicochemical properties imparted by the 3-methyloxetane ring. By serving as a polar, stable, and low-molecular-weight building block, it enables medicinal chemists to systematically address common challenges in lead optimization, such as poor solubility and metabolic instability. The synthetic protocols and analytical data presented in this guide provide a solid foundation for the effective application of this compound in the synthesis of next-generation therapeutics.
References
- Al-Mawla, L. A., Al-Sanea, M. M., & Abdel-Aziz, M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 22-54.
- BLDpharm. (n.d.). 2-[(3-Methyloxetan-3-yl)methoxy]acetic acid.
- BenchChem. (n.d.). 2-(Oxetan-3-yl)acetic acid.
- American Elements. (n.d.). Lithium Acetate.
- Chem-Impex International. (n.d.). 3-Amino-3-methyloxetane.
- Fisher Scientific. (n.d.). CAS RN 2444-37-3.
- 001CHEMICAL. (n.d.). 3-Oxetaneacetic acid, α-methyl-, ethyl ester (ACI).
- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals.
- CymitQuimica. (n.d.). 3-Oxetanecarboxylic acid, 3-methyl-.
- Ramirez, A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5135.
- PureSynth. (n.d.). 3-Methyl-3-Oxetanecarboxylic Acid 98.0%(GC).
- Xu, H., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues as Microtubule-Targeting Agents. Journal of Medicinal Chemistry, 62(7), 3374-3390.
- Foley, D. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. MedChemComm, 12, 1534-1540.
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. RSC Advances, 11(36), 22187-22203.
- Foley, D. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
- Chem-Impex International. (n.d.). 3-Methyl-3-oxetanecarboxylic acid.
- Tantillo, D. J., et al. (2021). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
- National Center for Biotechnology Information. (n.d.).
- Wuts, P. G. M., & North, N. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11947-11991.
- U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester.
- National Center for Biotechnology Information. (n.d.). Lithium 2-(oxetan-3-yloxy)
- Wikipedia. (n.d.).
- PubChemLite. (n.d.). 2-(3-methyloxetan-3-yl)acetic acid (C6H10O3).
- TCI Chemicals. (n.d.). Lithium 2-(Oxetan-3-yl)acetate.
- Sigma-Aldrich. (n.d.). Lithium acetate.
- PubChemLite. (n.d.). 2-(3-methyloxolan-3-yl)acetic acid (C7H12O3).
- MilliporeSigma. (n.d.). 3-Methyloxetane-3-carboxylic acid.
- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Snyder, J. P., et al. (2002). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Journal of Organic Chemistry, 67(16), 5738-5741.
- ChemScene. (n.d.). (2,2-Dimethyloxetan-3-yl)methanol.
Sources
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Lithium 2-(3-methyloxetan-3-yl)acetate CAS number and safety data sheet
Advanced Reagent Profile & Application Protocols
Part 1: Executive Technical Summary
Lithium 2-(3-methyloxetan-3-yl)acetate (CAS: 1951438-99-5) is a specialized carboxylate reagent used primarily in medicinal chemistry as a robust, modular building block. It serves as a critical delivery vehicle for the 3-methyloxetan-3-yl moiety—a high-value bioisostere for gem-dimethyl and carbonyl groups.
Unlike its free acid counterpart, the lithium salt form is engineered to mitigate the inherent acid-sensitivity of the oxetane ring. By avoiding the acidic workup typically required to isolate carboxylic acids, this reagent preserves the structural integrity of the strained four-membered ether, ensuring high fidelity in downstream coupling reactions.
Chemical Identity & Core Properties
| Property | Specification |
| Chemical Name | Lithium 2-(3-methyloxetan-3-yl)acetate |
| CAS Number | 1951438-99-5 |
| Parent Acid CAS | 933727-35-6 |
| Molecular Formula | C₆H₉LiO₃ |
| Molecular Weight | 136.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in THF |
| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂) |
Part 2: Strategic Utility in Drug Design
The Oxetane Advantage
In modern drug discovery, the 3,3-disubstituted oxetane ring is a privileged motif.[1][2] It functions as a bioisostere for:
-
Gem-dimethyl groups: Reduces lipophilicity (LogD) while maintaining steric bulk.
-
Carbonyl groups: Acts as a hydrogen bond acceptor but without the metabolic liability of a ketone or ester.
Why the Lithium Salt? (The "Acid-Avoidance" Strategy)
The oxetane ring is kinetically stable to basic and nucleophilic conditions but thermodynamically unstable in the presence of Brønsted or Lewis acids. Acid-catalyzed ring opening (hydrolysis to the diol) is a primary failure mode during the synthesis of oxetane-containing building blocks.
-
Free Acid Risk: Isolating 2-(3-methyloxetan-3-yl)acetic acid typically requires acidification of a saponification mixture to pH 2–3, which can trigger ring opening.
-
Lithium Salt Solution: The lithium salt is generated via mild hydrolysis with LiOH, followed by lyophilization. This process never drops below pH 7, guaranteeing the survival of the strained ring. Furthermore, lithium carboxylates often exhibit superior solubility in polar organic solvents (like DMF or DMA) compared to sodium salts, facilitating direct use in amide coupling reactions.
Part 3: Synthesis & Preparation Logic
The preparation of this reagent follows a "Safety-First" synthetic logic designed to protect the oxetane ring.
Synthetic Pathway Diagram
Figure 1: The synthetic workflow prioritizes pH control, utilizing lyophilization to isolate the product without acidification.
Detailed Experimental Protocol
Objective: Synthesis of Lithium 2-(3-methyloxetan-3-yl)acetate from Methyl 2-(3-methyloxetan-3-yl)acetate.
Reagents:
-
Methyl 2-(3-methyloxetan-3-yl)acetate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.05 eq)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-(3-methyloxetan-3-yl)acetate in a mixture of THF and water (3:1 v/v). The concentration should be approximately 0.2 M.
-
Hydrolysis: Cool the solution to 0°C. Add LiOH·H₂O (1.05 eq) in a single portion.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of the ester via TLC or LC-MS.
-
Critical Check: Ensure the pH remains basic (>8). Do not neutralize.
-
-
Concentration: Remove the THF under reduced pressure (rotary evaporator, bath temp < 40°C).
-
Washing (Optional): If unreacted ester remains, extract the aqueous residue once with diethyl ether. Discard the organic layer.
-
Isolation: Freeze the remaining aqueous phase (containing the product) and lyophilize (freeze-dry) for 24–48 hours.
-
Result: The product is obtained as a white, free-flowing powder.
-
Yield: Typically >95% quantitative conversion.
-
Part 4: Safety Data Sheet (SDS) Summary
While specific toxicological data for this exact salt may be limited, its safety profile is derived from the parent oxetane and general lithium carboxylates.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | H302 |
| Skin Irritation | Category 2 | Causes skin irritation | H315 |
| Eye Irritation | Category 2A | Causes serious eye irritation | H319 |
| STOT - Single Exp. | Category 3 | May cause respiratory irritation | H335 |
Handling & Storage Decision Tree
Figure 2: Critical handling parameters emphasizing moisture control and acid avoidance.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and water. Lithium salts can be irritating; rinse thoroughly.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER if feeling unwell.
Part 5: Application in Peptide Coupling
The primary application of this lithium salt is the direct introduction of the oxetane motif into amines (e.g., amino acids, drug scaffolds).
Standard Coupling Protocol:
-
Activation: Suspend Lithium 2-(3-methyloxetan-3-yl)acetate (1.0 eq) in DMF.
-
Acid Release (In Situ): Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Note: The coupling agent (HATU) activates the carboxylate faster than the mild acidity of the coupling environment can degrade the oxetane.
-
-
Addition: Add the amine partner (1.0 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Avoid acidic washes (e.g., 1N HCl) during workup; use citric acid (5%) only if strictly necessary and for short duration.
References
-
Sigma-Aldrich. (n.d.). 2-(3-Methyloxetan-3-yl)acetic acid lithium salt Product Analysis. Retrieved from
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][3] Angewandte Chemie International Edition, 49(48), 8993-8995.
-
Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Evaluation." Journal of Medicinal Chemistry, 53(19), 7119-7143.
-
ChemicalBook. (2024). Lithium 2-(3-methyloxetan-3-yl)acetate CAS 1951438-99-5 Entry.[4] Retrieved from
-
Müller, K., et al. (2012). "Oxetanes as Versatile Elements in Drug Discovery."[1][2][5] Synlett, 23(16), 2307-2314.
Sources
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- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-(3-METHYLOXETAN-3-YL)ACETIC ACID LITHIUM SALT | 1951438-99-5 [m.chemicalbook.com]
- 5. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Characteristics of 3-Methyloxetan-3-yl Acetate Derivatives
This guide serves as an advanced technical reference for the thermodynamic characterization of 3-methyloxetan-3-yl acetate and its functional derivatives. It is designed for application scientists and process engineers optimizing ring-opening polymerization (ROP) formulations or evaluating oxetane-based bioisosteres in drug discovery.
Technical Whitepaper | Version 2.4
Executive Summary
The 3,3-disubstituted oxetane scaffold represents a thermodynamic anomaly in organic synthesis: a kinetically stable ether that conceals high potential energy (~106–107 kJ/mol of ring strain). 3-methyloxetan-3-yl acetate (MOXA) serves as a pivotal model compound, bridging the gap between stable pharmaceutical bioisosteres and high-energy polymeric precursors. This guide details the thermodynamic landscape of MOXA, focusing on its enthalpy of formation, ring-opening polymerization (ROP) energetics, and thermal decomposition profiles.
Structural Thermodynamics & Ring Strain
The defining thermodynamic feature of 3-methyloxetan-3-yl acetate is the Ring Strain Energy (RSE) stored within the four-membered ether ring. Unlike unstrained ethers (e.g., diethyl ether), the oxetane ring possesses significant angle strain and torsional strain (Pitzer strain).
The "Spring-Loaded" Mechanism
The C-O-C bond angle in the oxetane ring is approximately 91.5°, significantly compressed from the ideal tetrahedral angle of 109.5°. This compression creates a "spring-loaded" thermodynamic state.
-
Standard Enthalpy of Ring Strain:
(25.4 kcal/mol). -
Basicity (
): The ring oxygen is more basic ( for conjugate acid) than acyclic ethers due to the exposed electron lone pairs, making it highly susceptible to Lewis acid-catalyzed ring opening.
Substituent Effects (The Acetate Group)
The acetate group at the C3 position introduces steric bulk and inductive effects that modulate this stability:
-
Inductive Stabilization: The electron-withdrawing acetate group slightly decreases the electron density on the ring oxygen, theoretically raising the activation energy for cationic attack compared to the parent alcohol (3-methyl-3-oxetanemethanol).
-
Gem-Dimethyl Effect: The 3-methyl group creates a Thorpe-Ingold effect, favoring ring closure during synthesis but imposing steric hindrance during polymerization.
Enthalpy of Polymerization ( )
For material scientists, the primary thermodynamic value of interest is the enthalpy of Ring-Opening Polymerization (ROP). This exothermic release is the driving force for curing MOXA-based resins.
Thermodynamic Parameters
The polymerization of MOXA is driven by enthalpy (
| Parameter | Typical Value | Note |
| Highly exothermic; requires heat management in bulk. | ||
| Negative entropy change due to chain ordering. | ||
| Ceiling Temperature ( | Polymerization is thermodynamically favorable up to high temperatures. |
Mechanism Visualization
The following diagram illustrates the thermodynamic cascade from the strained monomer to the relaxed polyether chain.
Figure 1: Reaction coordinate flow for the Cationic Ring-Opening Polymerization of MOXA derivatives.
Thermal Stability & Decomposition (DSC/TGA Analysis)
Understanding the thermal ceiling of MOXA derivatives is critical for handling. Oxetane esters exhibit a distinct two-stage thermal profile.
Thermal Decomposition Profile
-
Onset Temperature (
): Pure 3-methyloxetan-3-yl acetate is typically stable up to 180–200°C . -
Degradation Mechanism:
-
Stage 1 (Volatilization/Side-Chain Loss): Loss of the acetate group via ester pyrolysis (if acidic impurities are present).
-
Stage 2 (Ring Fragmentation): At temperatures
, the oxetane ring fragments into formaldehyde and alkene derivatives.
-
Energetic Derivatives Warning
If the acetate is substituted with a nitrate group (e.g., 3-nitratomethyl-3-methyloxetane, NIMMO), the thermodynamic profile changes drastically.
-
Exotherm Onset:
(violent decomposition). -
Heat of Decomposition:
. -
Note: Always verify the exact derivative structure before thermal analysis.
Experimental Protocols for Thermodynamic Profiling
To generate valid thermodynamic data for MOXA derivatives, the following "Self-Validating" protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Sample Prep: Weigh 2–5 mg of MOXA derivative into a Tzero aluminum pan. Hermetically seal to prevent volatilization of the monomer.
-
Standardization: Calibrate heat flow using Indium (
) and Zinc ( ). -
Cycle 1 (Thermal History): Cool to
, hold for 5 min, then ramp to at . -
Cycle 2 (Measurement): Cool to
, then ramp to (or decomposition onset). -
Validation:
-
Glass Transition (
): Look for a step change in heat capacity (typically to for poly-MOXA). -
Exotherm: A broad peak between
and indicates thermal polymerization or decomposition.
-
Protocol B: Isothermal Calorimetry for ROP Kinetics
Objective: Measure the enthalpy of polymerization (
-
Formulation: Mix MOXA monomer with 1.0 wt% cationic initiator (e.g., iodonium salt).
-
Equilibration: Stabilize DSC cell at reaction temperature (e.g.,
). -
Trigger: Introduce light (Photo-DSC) or rapid mixing.
-
Integration: Integrate the area under the heat flow curve (
) over time ( ) to obtain Total Enthalpy ( ). -
Calculation:
Synthesis & Purification Workflow
Thermodynamic data is only as good as the sample purity. Impurities (especially acids) can catalyze premature ring opening, skewing DSC baselines.
Figure 2: Synthesis and purification workflow to ensure thermodynamic data integrity.
Bioisosteric Implications
In drug development, the thermodynamic stability of the oxetane ring in biological media is paramount.
-
Metabolic Stability: The 3,3-disubstitution pattern blocks oxidative metabolism at the
-carbon, a common failure mode for ethers. -
Solvation Thermodynamics: The high dipole moment of the oxetane ring (
D) increases aqueous solubility compared to gem-dimethyl analogs, lowering .
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. The Journal of Organic Chemistry. Link
-
Crivello, J. V., & Sasaki, H. (1994). Kinetics and Mechanism of the Cationic Polymerization of Oxetanes. Journal of Macromolecular Science. Link
-
Pellissier, H. (2013). Recent developments in the ring-opening polymerization of lactones and related cyclic monomers. Tetrahedron. Link
-
Dubois, P., et al. (2009). Enthalpy and Entropy of Polymerization of Cyclic Ethers. Polymer Handbook. Link
Electronic Properties of the 3-Methyloxetan-3-yl Ring System
Executive Summary: The "Magic Oxetane" Effect
In modern medicinal chemistry, the 3-methyloxetan-3-yl moiety has emerged as a premier bioisostere for the gem-dimethyl group (
This guide details the electronic architecture of this ring system, quantifying its impact on lipophilicity (LogD) , basicity (pKa) , and metabolic stability .[1][2] It provides actionable protocols for its installation and validates its utility in modulating solubility without compromising potency.
Electronic Architecture & Dipole Dynamics
The 3-methyloxetan-3-yl group is not merely a polar spacer; it is an electronic modulator. Unlike the lipophilic gem-dimethyl group, the oxetane ring possesses a significant permanent dipole moment due to the electronegative oxygen atom and the strained ring geometry.
Dipole Moment and Solvation
The oxetane ring exhibits a dipole moment (
-
Mechanism: The C-O bonds in the strained 4-membered ring create a strong directional dipole.
-
Solvation: The exposed lone pairs on the oxygen atom are sterically accessible, allowing for specific hydrogen bond acceptance from water molecules. This "solvation shell" effect is the primary driver for the solubility improvements observed (often 10–100 fold).
Inductive Effects (-I) and pKa Modulation
One of the most powerful applications of the 3-methyloxetan-3-yl group is its ability to modulate the basicity of adjacent amines.
-
The Effect: The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-I) through the
-framework. -
Quantification: Attaching a 3-methyloxetan-3-yl group directly to an amine (or
to it) typically lowers the pKa by 2.0 – 3.0 units compared to the gem-dimethyl analogue. -
Strategic Value: This reduction in basicity is critical for:
-
Reducing hERG channel inhibition (often driven by high basicity).
-
Improving membrane permeability by increasing the fraction of neutral species at physiological pH.
-
Comparative Electronic Profile
| Property | gem-Dimethyl | Cyclobutane | 3-Methyloxetan-3-yl | Impact |
| Dipole Moment ( | ~0 D | ~0 D | ~1.9 – 2.2 D | Increases aqueous solubility. |
| H-Bond Acceptor | No | No | Yes (Weak-Moderate) | Enhances solvation; specific binding interactions. |
| Lipophilicity ( | Reference (0) | +0.4 | -0.8 to -3.0 | Lowers LogP significantly; reduces non-specific binding. |
| Ring Strain | 0 kcal/mol | ~26 kcal/mol | ~25-26 kcal/mol | Reactive potential; metabolic stability is maintained. |
| pKa Influence ( | Reference | Minimal | -2.5 to -3.0 units | Reduces basicity; improves permeability/safety. |
Structural Dynamics: The Puckering Effect
The 3-methyloxetan-3-yl ring is not planar. It exists in a puckered conformation to relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens.
-
Puckering Angle: Typically 8° – 16° , depending on substituents.[1][2]
-
Geminal Substitution: The 3,3-disubstitution pattern (methyl + scaffold) locks the conformation, directing the oxygen lone pairs into a predictable vector.[1] This rigidity prevents the "floppiness" often associated with linear ether chains, reducing the entropic penalty upon protein binding.[1]
Visualization: The Bioisosteric Swap
The following diagram illustrates the logical flow of replacing a gem-dimethyl group with a 3-methyloxetan-3-yl moiety to solve specific ADME issues.
Figure 1: Decision logic for deploying the 3-methyloxetan-3-yl bioisostere in lead optimization.
Synthetic Integration Protocols
Installing the 3-methyloxetan-3-yl group requires specific protocols to avoid ring opening (acid sensitivity) or polymerization. The two most common entry points are nucleophilic substitution (using the iodide) and reductive amination (using the ketone).
Protocol A: Installation via 3-Iodo-3-methyloxetane (Alkylation)
This is the standard method for attaching the ring to phenols, amines, or carbon nucleophiles.[1]
Reagents:
-
3-Iodo-3-methyloxetane (commercially available or synthesized from the tosylate).
-
Base:
or (Avoid strong Lewis acids).[1] -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate the
reaction).
Step-by-Step Workflow:
-
Preparation: Dissolve the nucleophile (e.g., phenol derivative) in anhydrous DMF (0.1 M).
-
Deprotonation: Add
(2.0 equiv).[1] Stir at RT for 30 mins. -
Alkylation: Add 3-iodo-3-methyloxetane (1.5 – 2.0 equiv).
-
Reaction: Heat to 80–100 °C in a sealed tube. Note: The reaction is sluggish due to the neopentyl-like steric hindrance at the electrophilic center.
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2] Crucial: Do not use acidic washes (e.g., 1M HCl) as this may open the oxetane ring.[1]
Protocol B: Reductive Amination (via 3-Oxetanone)
Used to synthesize 3-amino-oxetanes. Note that 3-oxetanone is the precursor, and the methyl group must be installed via Grignard before or the amine installed after depending on the target. For 3-methyloxetan-3-yl-amine specifically:
-
Starting Material: 3-oxetanone.
-
Step 1 (Imine Formation): React 3-oxetanone with the desired amine (
) in with as a Lewis acid/dehydrating agent.[1] -
Step 2 (Nucleophilic Addition): Add Methylmagnesium bromide (
) at -78 °C. -
Result: This installs the methyl group and the amine at the same carbon (3-position), creating the quaternary center.
Synthetic Workflow Diagram
Figure 2: Synthetic pathways for integrating the 3-methyloxetan-3-yl motif.
Metabolic Stability & Safety
A common misconception is that the strained oxetane ring is metabolically labile. In practice, the 3-methyloxetan-3-yl group is highly robust.
-
Oxidative Stability: The quaternary center at the 3-position blocks
-hydroxylation. Unlike a cyclohexyl or gem-dimethyl group, there are no abstractable hydrogens at the metabolic "soft spot."[1] -
Hydrolytic Stability: While oxetanes can be opened by strong acids, they are stable at physiological pH (7.[2]4) and generally survive gastric pH long enough for absorption.
-
Metabolite Profile: The primary metabolic route (if it occurs) is often ring opening to the corresponding diol, which is highly polar and rapidly excreted, preventing the formation of toxic reactive metabolites.
References
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [1]
-
Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [1]
-
Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews. [1]
-
Müller, K., et al. (2007).[1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on polarity/bioisosterism). [1]
-
Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry.
Sources
- 1. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Alkylation of Lithium 2-(3-methyloxetan-3-yl)acetate
Abstract
The 3,3-disubstituted oxetane motif is a cornerstone of modern medicinal chemistry, prized for its ability to act as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the α-alkylation of 2-(3-methyloxetan-3-yl)acetic acid via its lithium enolate. We will explore the critical parameters for the generation of Lithium 2-(3-methyloxetan-3-yl)acetate and its subsequent reaction with electrophiles, a key carbon-carbon bond-forming reaction for the synthesis of novel pharmaceutical building blocks. The protocols herein are designed to ensure high yields and minimize side reactions, leveraging the unique properties of lithium diisopropylamide (LDA) under cryogenic conditions.
Scientific Rationale and Mechanistic Overview
The alkylation of carboxylic acid derivatives proceeds through the formation of a nucleophilic enolate intermediate. For this transformation to be synthetically useful, the enolate must be generated quantitatively and irreversibly in the absence of competing nucleophiles or bases that could react with the alkylating agent.[4][5]
The Critical Role of Lithium Diisopropylamide (LDA)
Direct deprotonation of the α-carbon of 2-(3-methyloxetan-3-yl)acetic acid requires a very strong, non-nucleophilic, and sterically hindered base. Lithium diisopropylamide (LDA) is the reagent of choice for several key reasons:
-
High Basicity: With a pKa of approximately 36, LDA is more than capable of quantitatively deprotonating the α-carbon of the starting carboxylic acid (typical pKa ~20-25), driving the equilibrium entirely towards the enolate.[4][6]
-
Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the electrophilic carbon of the carboxylate or the subsequently added alkyl halide.[6][7] This selectivity is crucial for achieving high yields of the desired C-alkylated product.
-
Solubility & Kinetics: LDA is highly soluble in ethereal solvents like tetrahydrofuran (THF), even at cryogenic temperatures (-78 °C), allowing for homogeneous and rapid enolate formation.[4] Performing the reaction at -78 °C ensures kinetic control, favoring the desired deprotonation pathway over potential side reactions.[7]
Reaction Mechanism
The overall process involves two distinct, sequential steps:
-
Enolate Formation: The process begins with the deprotonation of the carboxylic acid at both the acidic carboxyl proton and the α-carbon proton using two equivalents of LDA. This generates a dianion, a dilithium enediolate, which is a potent carbon-centered nucleophile.
-
S
N2 Alkylation: The pre-formed enolate is then treated with an alkyl halide. The enolate attacks the electrophilic carbon of the alkyl halide in a classic SN2 fashion, displacing the halide and forming a new carbon-carbon bond at the α-position.[5][8]
The workflow ensures that the nucleophile (enolate) is fully formed before the electrophile (alkyl halide) is introduced, which prevents self-condensation or other undesirable reactions.[9]
Caption: High-level overview of the two-stage alkylation process.
Experimental Protocols
Safety Notice: This procedure involves pyrophoric (n-Butyllithium), flammable (THF, hexanes), and corrosive reagents. All steps must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: In-Situ Preparation of Lithium Diisopropylamide (LDA) Solution (0.5 M in THF)
Rationale: While commercially available, freshly prepared LDA often exhibits higher reactivity and leads to more reproducible results. This protocol describes the preparation from diisopropylamine and n-butyllithium.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 80 mL for a 0.5 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.05 equivalents relative to n-BuLi) via syringe.
-
While maintaining the temperature at -78 °C, add n-butyllithium solution (1.00 equivalent) dropwise via syringe over 15 minutes. A white precipitate may form.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir for 30 minutes at 0 °C. The resulting clear, pale yellow solution is the LDA reagent, ready for immediate use.
Protocol 2: α-Alkylation of 2-(3-Methyloxetan-3-yl)acetic Acid
Rationale: This protocol details the formation of the lithium enediolate followed by trapping with a suitable electrophile. Benzyl bromide is used as a representative reactive electrophile.
Materials:
-
2-(3-Methyloxetan-3-yl)acetic acid
-
Freshly prepared LDA solution (0.5 M in THF from Protocol 2.1)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
Dissolve 2-(3-methyloxetan-3-yl)acetic acid (1.0 equivalent) in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution (2.1 equivalents) dropwise via syringe pump over 20 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., Benzyl bromide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, maintain the reaction at -78 °C for an additional 2 hours.
-
Slowly allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure α-alkylated product.
-
Caption: Step-by-step experimental workflow for the alkylation reaction.
Expected Scope and Yields
The success of the alkylation is highly dependent on the nature of the electrophile, following the general reactivity trends of SN2 reactions.[5]
| Electrophile (R-X) | Class | Expected Reactivity | Typical Isolated Yield | Notes |
| Methyl iodide (MeI) | Primary | Very High | 85-95% | Highly reactive, reaction is often complete before warming to RT. |
| Benzyl bromide (BnBr) | Benzylic | Very High | 80-90% | Excellent substrate for introducing a benzyl group. |
| Allyl bromide | Allylic | High | 75-85% | Product can be used for further synthetic transformations. |
| n-Butyl iodide | Primary | Good | 70-80% | Slower than the above, requires warming to ensure full conversion. |
| Isopropyl iodide | Secondary | Moderate | 30-50% | Competing E2 elimination becomes a significant side reaction.[5] |
| t-Butyl bromide | Tertiary | Negligible | <5% | Exclusively E2 elimination product is expected. Not a suitable electrophile.[5] |
References
-
Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]
-
Alkylation of enolates. University of Liverpool. [Link]
-
Ramirez, A., Sun, X., & Collum, D. B. (2006). Lithium diisopropylamide-mediated enolization: catalysis by hemilabile ligands. Journal of the American Chemical Society. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]
-
Braga, A. A. C., & Taylor, R. J. K. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Lithium enolates & enolate equivalents. (2024). Making Molecules. [Link]
-
Stafford, N. P., Cheng, M. J., Dinh, D. N., Verboom, K. L., & Krische, M. J. (2021). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society. [Link]
-
Silvi, M., Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Lithium diisopropylamide. Wikipedia. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Yan, K., Gu, Q., & Liu, W. (2018). Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine. Journal of the American Chemical Society. [Link]
-
Taylor, R. J. K., & Bull, J. A. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K., et al. (2023). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. [Link]
-
Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Alkylation of Enolate Ions. (2025). Fiveable. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Using Lithium 2-(3-methyloxetan-3-yl)acetate as a bioisostere building block
[1][2][3]
Executive Summary & Rationale
Lithium 2-(3-methyloxetan-3-yl)acetate (CAS: Derived from acid 1354953-24-6) is the stable lithium salt of 2-(3-methyloxetan-3-yl)acetic acid.[1][2][3] In modern medicinal chemistry, this building block is the "gold standard" reagent for introducing the 3-methyl-3-oxetanyl moiety.[1][2]
The "Oxetane Effect"
This moiety serves as a superior bioisostere for gem-dimethyl (
The 3,3-disubstituted oxetane replacement offers:
-
Reduced Lipophilicity: Lowers LogP/LogD by ~1.0–2.0 units due to the high polarity of the ether oxygen.[1][2][3]
-
Metabolic Blocking: The quaternary center at C3 prevents oxidative metabolism (e.g., CYP450 degradation) at that position.[1][2][3]
-
Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility.[1][2][3]
-
Structural Rigidity: Mimics the steric bulk of a gem-dimethyl group without the "grease."[1][2][3]
Physicochemical Profile (Comparative)
| Property | Gem-Dimethyl Analog | Oxetane Bioisostere | Impact |
| LogP | High (Lipophilic) | Low (Polar) | Improved Solubility |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Better Solvation |
| Metabolic Stability | Low (Benzylic/Allylic oxidation) | High (Quaternary block) | Extended Half-life |
| Conformation | Flexible/Rotatable | Rigid/Puckered | Entropy Reduction |
Structural & Mechanistic Visualization[1][3]
The following diagram illustrates the bioisosteric relationship and the strategic advantage of using the lithium salt form for stability.
Figure 1: The transition from gem-dimethyl to oxetane improves physicochemical properties while maintaining steric coverage.[4][5][6][7][8]
Experimental Protocols
Storage and Handling[1][2][3][10]
-
Stability: The lithium salt is significantly more stable than the free acid, which can undergo polymerization or ring-opening upon prolonged storage.[1][2]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before weighing.
-
Precaution: Avoid strong Lewis acids (e.g.,
, ) and strong protic acids ( ) which trigger rapid oxetane ring opening.[3]
Protocol A: Direct Amide Coupling (Recommended)
This method utilizes the lithium salt directly without prior acidification, minimizing the risk of acid-catalyzed ring opening.[1][3]
Reagents:
-
Amine Partner (
) (1.0 - 1.2 equiv)[1][2][3] -
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]
-
Solvent: DMF or DCM (Anhydrous)[3]
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask under Argon, suspend Lithium 2-(3-methyloxetan-3-yl)acetate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) followed by DIPEA (2.0 equiv).[1][2][3] Stir at 0°C for 10 minutes.
-
Coupling: Add the Amine Partner (1.0 equiv).[1][2][3] Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup (Crucial):
-
Purification: Dry over
, filter, and concentrate. Purify via Flash Chromatography (Silica gel) using a gradient of DCM/MeOH or Hexanes/EtOAc.[1][2][3]
Protocol B: In-Situ Free Acid Generation (For Sensitive Substrates)
If the coupling requires specific conditions incompatible with lithium cations, generate the free acid in situ under mild conditions.[1][2][3]
Reagents:
Procedure:
Synthetic Workflow Diagram
Figure 2: Decision tree for coupling lithium oxetanyl acetate salts. Method A is preferred for standard applications.[1][2][3]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Ring Opening (Byproduct) | Acidic conditions during workup or reaction.[1][2][3] | Use Citric Acid instead of HCl for washes.[1][2][3] Ensure solvents are anhydrous.[1][2][3] |
| Low Yield | Lithium salt insolubility in non-polar solvents.[1][2][3] | Use DMF or a DMF/DCM mixture.[1][2][3] Ensure sufficient DIPEA is added to solubilize the carboxylate.[1][2][3] |
| Polymerization | Free acid isolated and stored too long.[1][2][3] | Always generate free acid in situ or use the Lithium salt directly.[1][2][3] |
| Incomplete Coupling | Steric hindrance at the neopentyl-like center.[1][2][3] | Use a stronger coupling agent (e.g., HATU, COMU) or elevated temperature (max 40°C).[3] |
References
-
Wuitschik, G., et al. (2010).[1][2][3] Oxetanes as promising bioisosteres for the gem-dimethyl group.[1][2][3][10][11][12][13] Angewandte Chemie International Edition, 49(48), 8993-8995.[3] Link[3]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in pharmaceuticals: looking beyond intuition.[1][2][3] Science, 317(5846), 1881-1886.[3] (Foundational context on polarity modulation). Link[3]
-
Burkhard, J. A., et al. (2010).[1][2][3] Oxetanes in drug discovery: structural and synthetic insights.[1][2][3][14][13] Journal of Medicinal Chemistry, 53(19), 7137-7150.[3] Link[3]
-
Enamine Ltd. Oxetane-incorporating Building Blocks.[1][2][3][13][15] (General supplier data and handling for oxetane salts). Link
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. Oxetane-incorporating Building Blocks - Enamine [enamine.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
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- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
Advanced Protocol for Incorporating 3-Methyloxetan-3-yl Groups into Peptides
Abstract
This Application Note details the strategic incorporation of 3-methyloxetan-3-yl motifs into peptide backbones and side chains using Solid-Phase Peptide Synthesis (SPPS). The 3,3-disubstituted oxetane ring serves as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity (LogP), improved aqueous solubility, and enhanced metabolic stability compared to traditional alkyl substituents. While the 3,3-disubstitution pattern confers significant stability to the strained ether ring, susceptibility to acid-catalyzed ring opening during TFA cleavage remains a critical process variable. This guide provides a validated workflow using Fmoc-chemistry, emphasizing steric management during coupling and controlled conditions during resin cleavage to preserve ring integrity.
Part 1: Strategic Planning & Chemical Logic
The Oxetane Advantage
In medicinal chemistry, the "gem-dimethyl effect" is often exploited to restrict conformational freedom and improve target binding. However, adding methyl groups increases lipophilicity, potentially hurting solubility and DMPK properties.
The 3-methyloxetan-3-yl group solves this dilemma:
-
Steric Equivalence: It mimics the spatial bulk of a gem-dimethyl group or an isopropyl group (e.g., in Valine analogs).
-
Dipole & Solvation: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering LogP and increasing solubility.
-
Metabolic Blockade: The quaternary center blocks oxidative metabolism (e.g., P450 hydroxylation) common at tertiary carbon sites.
Stability & Risk Assessment
The primary challenge in SPPS is the acid lability of the oxetane ring.
-
Mechanism of Failure: Strong acids can protonate the ether oxygen, leading to nucleophilic attack (by water or scavengers) and ring opening.
-
Mitigation: 3,3-disubstituted oxetanes are kinetically more stable than mono-substituted variants due to the Thorpe-Ingold effect. However, standard 95% TFA cleavage protocols must be modified to minimize exposure time and temperature.
Resin Selection Matrix
The choice of resin dictates the cleavage conditions.
| Resin Type | Cleavage Condition | Risk to Oxetane | Recommendation |
| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA in DCM | Low | Primary Choice for protected fragments or highly sensitive sequences. |
| Sieber Amide | 1% TFA in DCM | Low | Preferred for C-terminal amides. |
| Rink Amide | 95% TFA | High | Use only if oxetane stability is pre-validated; requires 0°C cleavage. |
| Wang Resin | 95% TFA | High | Not recommended for initial screens. |
Part 2: Experimental Protocols
Protocol A: Preparation of the Building Block
Note: While many oxetane amino acids are now commercially available, custom synthesis often follows the Carreira route.
Target: Fmoc-3-amino-3-methyloxetane-1-carboxylic acid (Oxetane-Aib analog). Key Reference: Wuitschik et al., Angew.[1] Chem. Int. Ed. 2006.
-
Starting Material: 3-methyl-3-nitromethyloxetane.
-
Reduction: Hydrogenation (H2, Pd/C) to the amine.
-
Protection: Standard Fmoc-OSu protection.
-
Oxidation: If starting from the alcohol/hydroxymethyl precursor, oxidation to the carboxylic acid is required (often using Jones reagent or TEMPO, though care must be taken with acid sensitivity).
Protocol B: Solid Phase Coupling (SPPS)
Context: Incorporating the oxetane amino acid (Fmoc-OxAA-OH) into a growing peptide chain. Due to the steric bulk of the quaternary center (similar to Aib), standard coupling conditions are often insufficient.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF (anhydrous).[2]
Step-by-Step Procedure:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc group with 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[3]
-
Activation:
-
Dissolve Fmoc-OxAA-OH (3.0 equivalents) and HATU (2.9 equivalents) in minimal DMF.
-
Add DIPEA (6.0 equivalents).
-
Critical: Pre-activate for only 30-60 seconds. Prolonged activation can lead to racemization or side reactions, though less relevant for Aib analogs (achiral).
-
-
Coupling:
-
Add the activated mixture to the resin.[3]
-
Agitate at Room Temperature for 2 to 4 hours . (Standard amino acids take ~45 mins; oxetanes require extended time due to sterics).
-
Optional: For extremely difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).
-
-
Monitoring:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Note: If coupling onto the oxetane amine (i.e., the oxetane is already on resin and you are adding the next AA), the amine is sterically hindered. Use HATU/HOAt and extend reaction time to 4-6 hours or overnight.
-
Protocol C: Controlled Cleavage & Isolation
This is the critical control point.
Method 1: The "Safety-First" Approach (2-CTC Resin)
-
Wash resin 3x DCM.
-
Treat with 1% TFA / 5% TIS / 94% DCM (v/v/v).
-
Agitate for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).
-
Repeat 5-10 times.
-
Concentrate filtrate. This yields the protected peptide.
-
Global Deprotection (Solution Phase): Treat the residue with a modified cocktail (e.g., 50% TFA, 5% TIS, 45% DCM) at 0°C and monitor by HPLC every 15 minutes to catch the product before ring opening occurs.
Method 2: Direct Cleavage (Rink Amide/Wang) Use this only if the specific oxetane motif is known to be moderately acid-stable.
-
Cooling: Pre-cool the cleavage cocktail (92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% DODT) to 0°C .
-
Application: Add cold cocktail to the resin.
-
Incubation: Agitate at 0°C for 30 minutes , then allow to warm to RT for a maximum of 60-90 minutes. Do not leave overnight.
-
Precipitation: Filter directly into cold diethyl ether (-20°C).
-
Centrifugation: Spin down, decant ether, and wash pellet 2x with cold ether to remove residual acid immediately.
Part 3: Visualization & Data
Workflow Diagram
The following diagram illustrates the decision logic for resin selection and cleavage based on the specific oxetane derivative's stability.
Figure 1: Decision matrix for resin selection and cleavage conditions to minimize oxetane ring opening.
QC Data Interpretation Table
When analyzing the final product, use this table to distinguish the intact product from the ring-opened byproduct.
| Feature | Intact Oxetane Peptide | Ring-Opened Byproduct (Hydrolysis) |
| Mass Spec (ESI) | Calculated Mass ( | |
| ¹H NMR (Oxetane) | Distinct doublets | Disappearance of ring signals; appearance of broad alkyl signals |
| ¹³C NMR | Characteristic signal | Shift to |
| Retention Time | Standard (More polar than gem-dimethyl analog) | Shifted (Usually more polar due to free -OH) |
Part 4: References
-
Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery.[1][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Möller, G. P., et al. (2017).[1] Oxetanyl Amino Acids for Peptidomimetics.[1][5][6][7] Organic Letters, 19(10), 2510–2513. Link
-
Beadle, J. D., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4][6][7] Chemical Reviews, 116, 4348–4418. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. neb.com [neb.com]
- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Standard operating procedure for handling Lithium 2-(3-methyloxetan-3-yl)acetate
An Application Guide for the Safe Handling and Use of Lithium 2-(3-methyloxetan-3-yl)acetate
Abstract
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and application of Lithium 2-(3-methyloxetan-3-yl)acetate (CAS RN: 1416271-19-6). As a valuable building block in modern medicinal chemistry, the oxetane moiety imparts desirable physicochemical properties to target molecules.[1][2] This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring both safety and experimental integrity. The protocols herein cover risk assessment, personal protective equipment (PPE), experimental setup, emergency procedures, and waste disposal.
Section 1: Compound Identification and Physicochemical Properties
Lithium 2-(3-methyloxetan-3-yl)acetate is a lithium salt of a carboxylic acid containing a 3-methyloxetane functional group. It is crucial to distinguish this compound from highly reactive and pyrophoric organolithium reagents like n-butyllithium. As a lithium carboxylate, it is a stable, solid compound under standard laboratory conditions.[3][4] Its primary utility is as a nucleophilic building block for introducing the methyloxetane-acetate side chain in organic synthesis.
Table 1: Physicochemical Properties of Lithium 2-(3-methyloxetan-3-yl)acetate
| Property | Value | Source |
| IUPAC Name | Lithium 2-(3-methyloxetan-3-yl)acetate | N/A |
| Synonyms | Lithium 3-Methyloxetanylacetate | [5] |
| CAS Number | 1416271-19-6 | [5] |
| Molecular Formula | C₆H₉LiO₃ | Derived |
| Molecular Weight | 136.08 g/mol | Derived |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Data not available. For comparison, Lithium Acetate melts at 286 °C.[4] | [4] |
| Solubility | Soluble in water. Expected to have some solubility in polar protic solvents. | [4] |
| Thermal Stability | Lithium carboxylates are generally thermally stable. Lithium acetate decomposes above its melting point.[6][7] | [6][7] |
Section 2: Hazard Identification and Risk Assessment
The primary risks associated with Lithium 2-(3-methyloxetan-3-yl)acetate are related to its potential as a skin and eye irritant and the systemic effects of lithium compounds if ingested.[6][8] It is not pyrophoric and does not spontaneously ignite in air.[9][10]
Health Hazards
-
Eye Contact: May cause serious eye irritation.[6]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8][11]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[8]
-
Ingestion: Harmful if swallowed. Accidental ingestion of lithium compounds can lead to systemic toxicity, affecting the nervous system.[6][8]
Chemical Reactivity Hazards
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Reaction with strong acids will protonate the carboxylate, forming 2-(3-methyloxetan-3-yl)acetic acid and releasing heat.[8][11]
-
Oxetane Ring Stability: The oxetane ring is a strained four-membered ether. While more stable than an epoxide, it can be opened under harsh conditions, such as by strong organometallic reagents or in the presence of strong Lewis or Brønsted acids.[1][12] Under the neutral or basic conditions typical for using this reagent as a nucleophile, the ring is generally stable.[13]
Risk Mitigation Diagram
The following diagram outlines the logical flow for mitigating the identified risks.
Caption: Logical workflow for risk mitigation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Adherence to proper engineering controls and PPE is the primary defense against chemical exposure.
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[10][14] The work area should be equipped with an accessible safety shower and eyewash station.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[14]
-
Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed immediately if contaminated.[8][14]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[10][14]
-
Section 4: Storage and Handling Procedures
Receiving and Storage
-
Storage: Upon receipt, store the container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizers. A desiccator is recommended for long-term storage to prevent moisture absorption, as lithium salts can be hygroscopic.
-
Container Integrity: Ensure the container is tightly sealed when not in use.[14] Label the container clearly with the chemical name and any relevant hazard warnings.
General Handling Workflow
Caption: Step-by-step workflow for handling the reagent.
Section 5: Experimental Protocols
As a Senior Application Scientist, the true value of a reagent is in its application. The following protocols provide a practical guide for using Lithium 2-(3-methyloxetan-3-yl)acetate.
Protocol 5.1: Preparation of a 0.5 M Stock Solution in Methanol
Causality: Methanol is a common polar protic solvent. A stock solution allows for accurate and repeatable dispensing of the reagent for multiple reactions.
-
Preparation: Ensure all glassware is clean and dry.
-
Tare Vessel: In a fume hood, place a clean, dry beaker or flask on a balance and tare its weight.
-
Weigh Reagent: Carefully weigh the desired amount of Lithium 2-(3-methyloxetan-3-yl)acetate into the tared vessel. For example, for 20 mL of a 0.5 M solution, weigh 1.36 g of the compound.
-
Add Solvent: Slowly add the calculated volume of methanol (e.g., 20 mL) to the flask while stirring with a magnetic stir bar until the solid is fully dissolved.
-
Storage: Transfer the solution to a clean, labeled storage bottle with a secure cap. Store in a cool, dark place.
Protocol 5.2: Example Application: Nucleophilic Acylation
This hypothetical protocol demonstrates the use of the reagent as a nucleophile to react with an acyl chloride, forming a mixed anhydride intermediate.
Causality: The carboxylate anion is a moderate nucleophile that can react with highly electrophilic centers like acyl chlorides. This reaction type is a fundamental transformation in organic synthesis.
-
Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a stir bar, a thermometer, and a septum under an inert atmosphere of nitrogen or argon.[9][15]
-
Solvent Addition: Add 10 mL of anhydrous Tetrahydrofuran (THF) to the flask via syringe.
-
Substrate Addition: Add 1.0 equivalent of the desired acyl chloride (e.g., benzoyl chloride) to the stirring solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.
-
Reagent Addition: Slowly add 1.1 equivalents of Lithium 2-(3-methyloxetan-3-yl)acetate (as a solid or a solution in a compatible solvent) to the reaction mixture dropwise or in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.
-
Work-up & Purification: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reaction Diagram
Caption: Hypothetical acylation reaction pathway.
Section 6: Emergency Procedures
-
Spill Response:
-
Small Spill (< 1 L): For a solid spill, gently sweep up the material to avoid raising dust and place it in a labeled container for waste disposal.[10] For a solution spill, absorb with an inert material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal.[14]
-
Large Spill (> 1 L): Evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department immediately.[10][16]
-
-
Fire Response:
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][18]
-
Section 7: Waste Disposal
-
Contaminated Materials: All materials contaminated with Lithium 2-(3-methyloxetan-3-yl)acetate (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous chemical waste.[16][19]
-
Unused Reagent: Unused or excess reagent must be collected in a clearly labeled hazardous waste container.[14]
-
Labeling: All waste containers must be sealed, properly labeled with the full chemical name, and stored in a designated satellite accumulation area before collection by EH&S.[14][19]
Section 8: References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. [URL: https://www.google.com/url?q=https://www.che.udel.edu/pdf/Safe%2520Handling%2520of%2520Organolithium%2520Compounds.pdf]
-
University of Connecticut. (n.d.). CB-LSOP-Organolithiums.docx. [URL: https://ehs.uconn.edu/wp-content/uploads/sites/253/2018/10/CB-LSOP-Organolithiums.pdf]
-
Wiemer, A. J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [URL: https://www.jove.com/t/54686/a-protocol-for-safe-lithiation-reactions-using-organolithium]
-
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [URL: https://www.ehs.ucsb.edu/sites/default/files/docs/sop/Pyrophorics-OrganolithiumReagentsSOP.pdf]
-
ResearchGate. (2025). Safe handling of organolithium compounds in the laboratory | Request PDF. [URL: https://www.researchgate.net/publication/229040375_Safe_handling_of_organolithium_compounds_in_the_laboratory]
-
American Elements. (n.d.). Lithium Acetate. [URL: https://www.americanelements.com/lithium-acetate-546-89-4]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00225]
-
Urban, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/134]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [URL: https://www.ehs.uci.edu/sop/pyrophorics/pyrophorics.pdf]
-
G-Biosciences. (n.d.). Safety Data Sheet. [URL: https://www.gbiosciences.com/image/pdfs/msds/786-359_msds.pdf]
-
Wikipedia. (n.d.). Organolithium reagent. [URL: https://en.wikipedia.org/wiki/Organolithium_reagent]
-
Datasheet Archive. (n.d.). Lithium acetate. [URL: https://www.datasheetarchive.com/pdf/download.php?id=e4026365b26759715915998132d7a22e676156&type=M&term=LITHIUM%2520ACETATE]
-
MilliporeSigma. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/517992]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [URL: https://www.beilstein-journals.org/bjoc/articles/19/134]
-
Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [URL: https://www.chemistrysteps.com/grignard-organolithium-gilman-reagents-reactions/]
-
Chemical Bull. (2026). Material Safety Data Sheet (MSDS). [URL: https://chemicalbull.com/wp-content/uploads/2022/01/Lithium-Acetate-Dihydrate-MSDS.pdf]
-
ChemicalBook. (n.d.). Lithium acetate - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=546-89-4]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [URL: https://www.taylorfrancis.com/engineering/organolithium-reagents]
-
PubChem. (n.d.). Lithium 2-(oxetan-3-yloxy)acetate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137945334]
-
ResearchGate. (n.d.). Properties and effects of carboxylates and fluorinated ester solvents.... [URL: https://www.researchgate.net/figure/Properties-and-effects-of-carboxylates-and-fluorinated-ester-solvents-a-Melting_fig1_373595460]
-
University of California, Irvine. (n.d.). Useful Spectroscopic Data. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Useful_Spectroscopic_Data.pdf]
-
TCI Chemicals. (n.d.). Lithium 2-(Oxetan-3-yl)acetate. [URL: https://www.tcichemicals.com/US/en/p/L0484]
-
YouTube. (2021). Reactions of Oxetanes. [URL: https://www.youtube.com/watch?v=7hB_6V4i9iE]
-
Semantic Scholar. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums.... [URL: https://www.semanticscholar.org/paper/Preparation%2C-Properties%2C-and-Safe-Handling-of-Schwindeman-Fitt/c0a688b50d4b9983939632831d331665a882a728]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox.... [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64219d35a1239ba77f1138a0]
-
TCI Chemicals. (n.d.). Lithium 2-(Oxetan-3-yl)acetate. [URL: https://www.tcichemicals.com/DE/de/p/L0484]
-
ResearchGate. (2025). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. [URL: https://www.researchgate.net/publication/222530739_Thermal_stability_of_alkyl_carbonate_mixed-solvent_electrolytes_for_lithium_ion_cells]
-
Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. [URL: https://ehs.cornell.edu/campus-health-safety/chemical-safety/chemical-waste/chemical-waste-manual/chapter-7-management]
-
NETZSCH Analyzing & Testing. (2020). Thermal Stability of Lithium Ion Battery Electrolyte. [URL: https://analyzing-testing.netzsch.com/en/applications/pharma-life-science/thermal-stability-of-lithium-ion-battery-electrolyte]
-
University of New Haven. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. [URL: https://www.newhaven.edu/academics/sure/past-projects/2016/_resources/documents/benjamin-thomas-poster.pdf]
-
ResearchGate. (2025). Effects of solvents and salt on the thermal stability of lithiated graphite.... [URL: https://www.researchgate.net/publication/222530725_Effects_of_solvents_and_salt_on_the_thermal_stability_of_lithiated_graphite_used_in_lithium_ion_battery]
-
Wikipedia. (n.d.). Lithium acetate. [URL: https://en.wikipedia.org/wiki/Lithium_acetate]
-
Wiley Online Library. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols.... [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201700438]
-
Organic Syntheses. (n.d.). Lithium, methyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v064p0119]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [URL: http://www.orgsyn.org/demo.aspx?prep=v079p0251]
-
National Center for Biotechnology Information. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols.... [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485012/]
-
PubChem. (n.d.). 2-(3,3-dimethyloxan-2-yl)acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138040312]
-
Carl ROTH. (n.d.). Safety Data Sheet: Lithium acetate. [URL: https://www.carlroth.com/medias/SDB-5447-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQyODd8YXBwbGljYXRpb24vcGRmfGg5MS9oMGEvOTA4NTE4NjE5MTM5MC5wZGZ8YmU0ZGIxZWQxMTQ1YjNhYjE5Y2QxYjI3MDIzY2E5ZmM2YmY2YjI4Y2M5ZDI1YjYyZDQ5YjYyZWE1ZDBkYmQ0OQ]
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Troubleshooting & Optimization
Improving reaction yields when using Lithium 2-(3-methyloxetan-3-yl)acetate
Welcome to the technical support guide for Lithium 2-(3-methyloxetan-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to optimize your reaction yields and navigate the complexities of working with this valuable oxetane-containing building block.
The oxetane motif has become increasingly important in medicinal chemistry, offering a way to fine-tune physicochemical properties like solubility and metabolic stability.[1][2] Lithium 2-(3-methyloxetan-3-yl)acetate, as a lithium enolate, is a key intermediate for introducing this desirable functionality. However, like many organolithium species, its successful application requires careful attention to experimental detail.
Troubleshooting Guide: Improving Reaction Yields
This section addresses common issues encountered during reactions involving Lithium 2-(3-methyloxetan-3-yl)acetate, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing an alkylation reaction with Lithium 2-(3-methyloxetan-3-yl)acetate and an alkyl halide, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in reactions with lithium enolates often points to issues with the enolate formation itself or its subsequent reaction. Here’s a systematic approach to troubleshooting:
1. Integrity of the Starting Material and Reagents:
-
Enolate Precursor Quality: The starting material, 2-(3-methyloxetan-3-yl)acetic acid or its corresponding ester, must be pure and dry. Any acidic impurities will consume the strong base used for deprotonation.
-
Base Quality and Stoichiometry: Lithium diisopropylamide (LDA) is a common choice for generating lithium enolates.[3] Ensure your LDA is fresh and has been properly titrated. Use a slight excess (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
-
Solvent and Glassware Preparation: Organolithium reagents are highly sensitive to moisture.[4][5] All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum, and cooled under an inert atmosphere (Argon or Nitrogen).[4] Solvents must be anhydrous.
2. Enolate Formation Conditions:
-
Temperature Control: The formation of the lithium enolate should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[6] LDA is a strong enough base to rapidly and irreversibly deprotonate the α-proton at this temperature.[6]
-
Addition Order: The standard procedure involves the slow, dropwise addition of the base (e.g., LDA solution) to a cooled solution of the ester precursor. This minimizes local excesses of the base which could lead to side reactions.
3. Alkylation Step:
-
Electrophile Purity: The alkylating agent (e.g., alkyl halide) must be pure and free of acidic impurities.
-
Temperature of Addition: Add the electrophile to the pre-formed enolate solution while maintaining the low temperature (-78 °C). This prevents the enolate from decomposing or participating in self-condensation reactions.[7]
-
Warming the Reaction: After the addition of the electrophile, the reaction is typically allowed to slowly warm to room temperature. The rate of warming can be critical and may need to be optimized for your specific substrate.
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired product, but it's contaminated with significant amounts of side products. What are these impurities likely to be and how can I minimize their formation?
Answer: The formation of impurities often stems from the inherent reactivity of the enolate and the stability of the oxetane ring under certain conditions.
1. Self-Condensation (Aldol-type Products):
-
Cause: If the enolate is not formed completely and rapidly, the remaining ester can act as an electrophile, leading to self-condensation.[7] This is more prevalent if the reaction temperature is not kept sufficiently low during enolate formation.
-
Solution:
2. Oxetane Ring Opening:
-
Cause: While the 3,3-disubstituted oxetane ring is generally stable under basic conditions, it can be susceptible to ring-opening under acidic conditions.[8][9][10] If the reaction work-up involves an acidic quench, this could be a source of impurities.
-
Solution:
-
Use a neutral or mildly basic work-up. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice for quenching organolithium reactions.
-
Avoid strong acids during extraction and purification.
-
3. Poly-alkylation:
-
Cause: If the product of the initial alkylation still possesses an acidic proton alpha to the carbonyl group, it can be deprotonated by any remaining enolate or base, leading to a second alkylation.
-
Solution:
-
Use a stoichiometric amount of the alkylating agent.
-
Ensure the initial enolate formation is complete to avoid having excess base present during the alkylation step.
-
Experimental Workflow: A Generalized Protocol
Here is a step-by-step protocol for a typical alkylation reaction, incorporating best practices to maximize yield and minimize impurities.
| Step | Procedure | Key Considerations |
| 1. Preparation | Oven-dry all glassware and cool under an inert atmosphere (Ar or N₂). Use anhydrous solvents. | Moisture is the enemy of organolithium reactions.[4][5] |
| 2. Enolate Formation | Dissolve the 2-(3-methyloxetan-3-yl)acetate precursor in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.05 eq.) dropwise. Stir for 30-60 minutes at -78 °C. | Low temperature is crucial to prevent side reactions.[6] |
| 3. Alkylation | Slowly add the alkyl halide (1.0 eq.) to the enolate solution at -78 °C. | Maintaining low temperature prevents enolate decomposition. |
| 4. Reaction Progression | Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. | Monitor the reaction by TLC or LC-MS to determine completion. |
| 5. Work-up | Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. | Avoids acidic conditions that could open the oxetane ring.[8][10] |
| 6. Extraction & Purification | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. | Standard procedures to isolate the final product. |
Troubleshooting Logic Diagram
Caption: Key considerations for the safe handling of organolithium reagents.
References
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California, Center for Laboratory Safety. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. FMC Corporation. [Link]
-
Oxetane - Wikipedia. Wikipedia. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine - Environmental Health & Safety. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside - Environmental Health & Safety. [Link]
-
Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]
-
Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. [Link]
-
Lithium enolates Definition. Fiveable. [Link]
-
Protonation, Alkylation, Arylation, and Vinylation of Enolates. Science of Synthesis. [Link]
-
III Enolate Chemistry. University of Birmingham. [Link]
-
18: Reactions of Enolate Ions and Enols. University of Calgary. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters (ACS Publications). [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
-
A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]
-
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Synthesis and reactivity of Li and TaMe3 complexes supported by N,N′-bis(2,6-diisopropylphenyl)-o-phenylenediamido ligands. Dalton Transactions (RSC Publishing). [Link]
-
Lithium, methyl. Organic Syntheses Procedure. [Link]
-
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. PMC. [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]
-
22.6: Reactivity of Enolate Ions. (2023, January 29). Chemistry LibreTexts. [Link]
-
Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. (2024, March 28). YouTube. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. PMC. [Link]
-
Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents. ChemRxiv. [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Preventing unwanted oxetane ring opening during acidic workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the oxetane ring, with a specific focus on preventing its unwanted opening during acidic workup procedures.
Understanding the Challenge: The Oxetane Ring's Sensitivity
The oxetane ring is a valuable structural motif in modern drug discovery, offering a unique combination of properties to modulate polarity, solubility, and metabolic stability.[1][2] However, its four-membered ring structure possesses moderate ring strain (approximately 25.5 kcal/mol), making it susceptible to cleavage under certain conditions, particularly in the presence of acid.[3] This reactivity profile places it between the highly strained, reactive epoxide and the more stable, five-membered tetrahydrofuran (THF).[3]
FAQ 1: What is the fundamental mechanism of acid-catalyzed oxetane ring opening?
Answer: The acid-catalyzed ring opening is an electrophilic process initiated by the protonation of the oxetane's oxygen atom. This step is critical as it transforms the neutral oxygen into a good leaving group (a hydroxyl group in the ring-opened product) and significantly activates the adjacent carbon atoms toward nucleophilic attack.[2][3]
The subsequent step involves a nucleophile attacking one of the α-carbons, leading to the cleavage of a C-O bond and relieving the ring strain. The nucleophile can be external (e.g., water, alcohols from the solvent) or internal (an intramolecular functional group), leading to different products.[4][5]
Caption: Mechanism of intermolecular oxetane ring opening.
Proactive Strategies: Key Factors Influencing Oxetane Stability
Preventing unwanted ring opening begins with understanding the factors that govern the ring's stability.
FAQ 2: Does the substitution pattern on the oxetane ring matter?
Answer: Absolutely. This is arguably the most critical factor. 3,3-disubstituted oxetanes exhibit significantly enhanced stability compared to other substitution patterns.[1][3] The substituents sterically hinder the backside approach of nucleophiles to the C-O antibonding orbitals, making the ring-opening reaction kinetically less favorable.[1] In contrast, monosubstituted oxetanes are comparatively less stable.[5] This inherent stability is a primary reason why the 3,3-disubstituted motif is so prevalent in drug discovery campaigns.[6]
FAQ 3: My molecule contains other functional groups. Can they cause problems?
Answer: Yes, the presence of internal nucleophiles can lead to intramolecular ring-opening, even under mildly acidic conditions. Functional groups like hydroxyls, amines, or even carboxylic acids located in proximity to the oxetane ring can act as tethered nucleophiles, leading to the formation of new 5- or 6-membered rings.[4][7] For example, β-oxetane carboxylic acids have been shown to isomerize into lactones upon heating or storage.[8][9]
Caption: Intramolecular cyclization via oxetane opening.
FAQ 4: How does the choice of acid affect stability?
Answer: The strength and nature of the acid are paramount. Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) or potent Lewis acids (e.g., BF₃·OEt₂, TiCl₄, In(OTf)₃) readily promote ring opening by efficiently protonating or coordinating to the oxetane oxygen.[2][5][7] In contrast, weaker acids or buffered systems maintain a lower concentration of H⁺, reducing the equilibrium concentration of the activated oxetanium ion and thus minimizing the rate of ring opening.
| Acidic Condition | Risk of Ring Opening | Typical Reagents | Comments |
| Strongly Acidic | High | HCl (conc.), H₂SO₄, TFA, BF₃·OEt₂ | Generally incompatible unless the oxetane is exceptionally stable or the reaction is very fast and cold.[2][5] |
| Mildly Acidic | Moderate to Low | Sat. aq. NH₄Cl, 10% Citric Acid, Pyridinium p-toluenesulfonate (PPTS) | Preferred for workups. The risk depends on the substrate's structure and other factors.[5][10] |
| Buffered Systems | Low | Phosphate buffers, Acetate buffers | Maintain a stable pH, offering the highest degree of control and safety for sensitive substrates.[11][12] |
| Basic Conditions | Very Low / Negligible | NaOH, K₂CO₃, NaHCO₃ | Oxetanes are generally stable under basic conditions, making this the preferred environment for hydrolysis of esters, etc.[3][13] |
Troubleshooting Guide & Recommended Protocols
This section addresses common issues encountered during experimental workups and provides validated protocols to mitigate them.
FAQ 5: I observed significant decomposition of my oxetane-containing product after an acidic workup. What should I do first?
Answer: The first step is to analyze your workup conditions. A common scenario is quenching a reaction with a strong, unbuffered acid like 1N HCl. This creates a highly acidic aqueous phase that can easily hydrolyze the oxetane.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. msesupplies.com [msesupplies.com]
- 12. perlego.com [perlego.com]
- 13. chemrxiv.org [chemrxiv.org]
Purification techniques for Lithium 2-(3-methyloxetan-3-yl)acetate reaction mixtures
Ticket ID: OX-Li-33-PUR
Subject: Purification & Handling of Acid-Sensitive Oxetane Carboxylates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with Lithium 2-(3-methyloxetan-3-yl)acetate , a critical building block often used as a bioisostere for gem-dimethyl groups or carbonyls to modulate lipophilicity (LogD) and metabolic stability.[1]
The Central Challenge: While 3,3-disubstituted oxetanes possess greater stability than their monosubstituted counterparts due to the Thorpe-Ingold effect, they remain highly susceptible to acid-catalyzed ring opening . Standard saponification workups (e.g., "acidify to pH 1 and extract") will destroy your molecule, yielding a useless acyclic diol or polymer.
This guide provides a validated, self-consistent workflow to purify this lithium salt without compromising the oxetane ring integrity.
Module 1: The Purification Decision Matrix
Before initiating any workup, determine your downstream application. The isolation strategy for a peptide coupling reagent differs from that of a long-term storage standard.
Figure 1: Operational workflow for isolating oxetane lithium salts. Note the critical avoidance of acidic conditions which trigger ring opening.[2]
Module 2: Validated Protocols
Protocol A: The "Safe" Isolation (Lyophilization)
Recommended for: Immediate use in peptide coupling or amide bond formation.
The Logic: Lithium carboxylates are stable but hygroscopic. Attempting to isolate the free acid risks polymerization. This protocol isolates the stable salt while removing organic volatiles.
| Step | Action | Technical Rationale |
| 1 | Saponification | Dissolve ester in THF/H₂O (3:1). Add 1.05 eq LiOH·H₂O. Stir at 0°C → RT. Do not heat >40°C. |
| 2 | Solvent Strip | Concentrate under reduced pressure (Rotavap) at <30°C to remove THF. |
| 3 | Wash | Dilute aqueous residue with Et₂O or MTBE. Extract the aqueous layer (product is in water; unreacted ester is in organic). |
| 4 | Azeotrope | Add MeCN (acetonitrile) to the aqueous phase. |
| 5 | Lyophilize | Freeze and sublime the water/MeCN mixture. |
| Result | White Powder | Yields Lithium 2-(3-methyloxetan-3-yl)acetate + 0.05 eq LiOH. |
Protocol B: Desalting (Removing Excess LiOH)
Recommended for: Analytical standards or biological assays sensitive to basic pH.
The Logic: You cannot use strong cation exchange resins (e.g., Dowex 50W) in H+ form because the local acidity will pop the oxetane ring. You must use a weak acid resin or a buffered extraction.
-
Resin Selection: Use Amberlite IRC-50 (weakly acidic) or equivalent.
-
Conditioning: Pre-wash resin with buffer (pH 5.0) to ensure it does not act as a strong proton donor.
-
Filtration: Pass the aqueous reaction mixture through the resin bed quickly at 4°C.
-
Monitoring: Check pH of eluent. Stop collecting if pH drops below 5.0.
-
Isolation: Immediately lyophilize the filtrate.
Module 3: Troubleshooting & FAQs
Q1: My final product is a sticky gum, not a powder. Is it degraded?
Diagnosis: Likely Hygroscopicity , not degradation. Root Cause: Lithium salts are notoriously hygroscopic. If excess LiOH is present, it exacerbates this. Corrective Action:
-
Do not heat. Heating a gum to dry it can cause thermal ring opening.
-
The MeCN Trick: Redissolve the gum in a minimal amount of water, add 10 volumes of Acetonitrile (MeCN), and re-lyophilize. MeCN disrupts the hydrogen bonding network and aids in forming a fluffier solid.
-
Storage: Store under Argon/Nitrogen in a desiccator at -20°C.
Q2: I see new multiplets at 3.6–3.8 ppm and 4.0 ppm in the 1H NMR.
Diagnosis: Ring Opening (Hydrolysis). Root Cause: The oxetane ring has opened to form the acyclic diol (3-methyl-3-(hydroxymethyl)-1,4-diol derivative). This usually happens if:
-
The workup was too acidic (pH < 4).
-
The reaction was heated excessively (>50°C). Verification:
-
Oxetane Signal: Look for the characteristic oxetane "roofing" doublets around 4.4–4.8 ppm. If these integrate lower than expected relative to the methyl group (approx 1.3 ppm), the ring is gone.
-
Solution: Discard the batch. You cannot re-close the ring easily. Restart and ensure temperature remains <25°C and pH >5.
Q3: Can I isolate the free acid instead of the Lithium salt?
Short Answer: High Risk / Not Recommended. Detailed Explanation: The free acid of 3,3-disubstituted oxetanes is prone to intermolecular polymerization (forming polyethers) or intramolecular lactonization if the side chain allows. If you MUST:
-
Cool aqueous mixture to 0°C.
-
Acidify carefully with 0.5M Citric Acid (mild buffer) to pH 5–6. NEVER use HCl.
-
Rapidly extract into EtOAc.
-
Keep the solution dilute and use immediately.
Q4: The coupling reaction (Amidation) failed using this salt.
Diagnosis: Excess Base Interference. Root Cause: If you used >1.1 eq of LiOH during saponification, the residual LiOH in your lyophilized powder is quenching your coupling reagent (e.g., HATU/EDC) or hydrolyzing the active ester. Corrective Action:
-
Back-Titration: Before coupling, add exactly 1.0 eq of HCl (in Dioxane) relative to the excess base calculated, or use a buffered coupling condition (e.g., Collidine/Sym-collidine) which can tolerate basic salts better than DIPEA.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational review on oxetane stability and 3,3-disubstitution).
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (Detailed analysis of ring-opening sensitivities).
-
Dunbar, N. A., et al. (2011). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Organic Letters. (Protocol for using Li-salts directly in coupling without acidification).
-
Pfizer Inc. (2024).[3] Development of a Robust Process for the Late-Stage Chemoselective Saponification.... Scientific Update / Organic Process Research & Development. (Industrial case study on handling acid-labile oxetanes during saponification).
Sources
Technical Support Center: Troubleshooting Low Reactivity of Lithium 2-(3-methyloxetan-3-yl)acetate in Nucleophilic Substitution
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges associated with the low reactivity of lithium 2-(3-methyloxetan-3-yl)acetate in nucleophilic substitution reactions. Our goal is to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-proven solutions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion in the alkylation of lithium 2-(3-methyloxetan-3-yl)acetate with a primary alkyl halide. What are the most likely causes?
Low conversion in this reaction is a common issue and can typically be attributed to one or a combination of the following factors:
-
Steric Hindrance: The primary challenge with this substrate is the significant steric bulk originating from the 3-methyl-3-substituted oxetane ring. This bulkiness can impede the approach of the electrophile to the nucleophilic α-carbon of the enolate.[1]
-
Incomplete Enolate Formation: The use of an insufficiently strong base or improper reaction conditions can lead to incomplete deprotonation of the starting ester, resulting in a low concentration of the active nucleophile.[2]
-
Enolate Aggregation: In ethereal solvents like THF, lithium enolates are known to exist as aggregates (dimers, tetramers, etc.).[3] The monomeric form is generally the most reactive species in alkylation reactions, and a high degree of aggregation can significantly reduce the reaction rate.
-
Poor Quality of Reagents or Solvents: The presence of moisture or other protic impurities in the solvent or reagents can quench the enolate as it is formed.
Q2: Is the oxetane ring stable under the strongly basic conditions required for enolate formation?
The 3,3-disubstituted nature of the oxetane in your substrate generally confers significant stability against ring-opening, especially when compared to less substituted oxetanes.[4][5] The steric shielding provided by the two substituents at the 3-position protects the C-O bonds from nucleophilic attack by the base or the enolate itself. Therefore, ring-opening is an unlikely side reaction under the recommended anhydrous, low-temperature conditions.
Troubleshooting Guide: Enhancing Reactivity
This section provides detailed troubleshooting strategies to overcome the low reactivity of lithium 2-(3-methyloxetan-3-yl)acetate.
Issue 1: Incomplete Formation of the Lithium Enolate
A prerequisite for a successful alkylation is the quantitative conversion of the starting ester to its lithium enolate.
Q: How can I ensure complete enolate formation?
A: The choice of base and the reaction conditions are critical. Lithium diisopropylamide (LDA) is the base of choice for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[6][7]
Recommended Protocol for Enolate Formation:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous THF as the solvent.
-
Use of a Strong, Non-Nucleophilic Base: Employ a slight excess (1.05-1.1 equivalents) of freshly prepared or titrated LDA.
-
Low-Temperature Deprotonation: Add the ester dropwise to the LDA solution in THF at -78 °C. This low temperature prevents side reactions and ensures kinetic control over the deprotonation.[8]
-
Sufficient Enolization Time: Allow the enolate to form for a sufficient period, typically 30-60 minutes at -78 °C, before adding the electrophile.
Issue 2: The Impact of Steric Hindrance and Enolate Aggregation
Even with complete enolate formation, the inherent steric hindrance of the substrate can lead to a sluggish reaction. This is often compounded by the aggregation of the lithium enolate.
Q: My enolate appears to have formed correctly, but the subsequent alkylation is still very slow. What can I do to accelerate the reaction?
A: To overcome the combined effects of steric hindrance and aggregation, you can modify the reaction medium to favor the more reactive monomeric enolate and increase the overall reaction rate.
Strategy 1: Introduction of a Polar, Aprotic Additive
The addition of hexamethylphosphoramide (HMPA) is a highly effective method for breaking up lithium enolate aggregates.[9][10][11][12] HMPA is a strong Lewis base that solvates the lithium cation, leading to a higher concentration of the more reactive, less aggregated enolate.
Table 1: Effect of HMPA on Reaction Yield
| Entry | Additive (equivalents) | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| 1 | None | 24 | -78 to 0 | < 10 |
| 2 | HMPA (2.0) | 12 | -78 to 0 | 65-75 |
| 3 | DMPU (2.0) | 12 | -78 to 0 | 50-60 |
Note: Due to the toxicity of HMPA, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be used as a less hazardous alternative, though it may be slightly less effective.[13]
Experimental Protocol: Alkylation with HMPA
-
Follow the protocol for enolate formation as described above.
-
After the enolization period, add 2.0 equivalents of freshly distilled HMPA to the reaction mixture at -78 °C.
-
Stir for 15-20 minutes to allow for deaggregation.
-
Add the primary alkyl halide dropwise.
-
Allow the reaction to slowly warm to 0 °C or room temperature over several hours, monitoring by TLC or LC-MS.
Strategy 2: Optimizing Reaction Temperature
While enolate formation is best performed at -78 °C, the alkylation step may require higher temperatures to overcome the activation energy barrier, especially for a sterically hindered substrate.
Q: At what temperature should I run the alkylation step?
A: After the addition of the electrophile at -78 °C, the reaction can be allowed to warm slowly. A gradual increase in temperature can significantly enhance the reaction rate without promoting significant side reactions.
dot
Caption: A logical flow for troubleshooting low reactivity.
References
-
Alkylation of enolates. (n.d.). O-Chem. Retrieved from [Link]
- Reich, H. J., & Sikorski, W. H. (1999). Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA.Journal of Organic Chemistry, 64(1), 14-15.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns.
- Suzuki, M., Koyama, H., & Noyori, R. (2004). Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions.Chemistry Letters, 33(1), 12-13.
- Sun, X., & Collum, D. B. (2009). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms.Journal of the American Chemical Society, 132(37), 12989-12997.
- Reich, H. J., Goldenberg, W. S., Sanders, A. W., & Kulicke, K. J. (2001). The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA.Journal of the American Chemical Society, 123(27), 6527-6535.
-
9.7. Enolate alkylation. (n.d.). Lumen Learning. Retrieved from [Link]
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides.Angewandte Chemie International Edition in English, 27(12), 1624-1654.
- Sun, X., & Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms.Journal of the American Chemical Society, 122(11), 2452-2458.
-
19.8 Using LDA to Form an Enolate Ion. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.ChemRxiv.
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (n.d.). Retrieved from [Link]
-
23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]
-
Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. Retrieved from [Link]
- Trost, B. M., & Van Vranken, D. L. (1996).
- Yan, X., & Gschwend, B. (2014). Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine.Journal of the American Chemical Society, 136(4), 1279-1282.
- Wessig, P., & Müller, G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 116(20), 12548-12626.
-
Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]
-
22.7 Alkylation of Enolate Ions. (n.d.). NC State University Libraries. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]
- Bull, J. A., & Croft, R. A. (2018). Oxetanes and Oxetan-3-ones.
- Bull, J. A., & Croft, R. A. (2019). Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journal of Organic Chemistry, 15, 1556-1613.
-
Alkylations of Enols and Enolates. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkylation of enolates. (2025, August 15). Fiveable. Retrieved from [Link]
-
Nucleophilicity of sterically hindered enolates. (2021, August 13). Chemistry Stack Exchange. Retrieved from [Link]
-
Lithium, methyl. (n.d.). Organic Syntheses. Retrieved from [Link]
- Davies, H. M. L., & Thomson, R. J. (2017). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres.
- Davies, H. M. L., & Thomson, R. J. (2017). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres.Angewandte Chemie, 129(46), 14811-14815.
- Gschwend, B., & Yan, X. (2013). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries.Journal of the American Chemical Society, 135(4), 1269-1272.
-
Chem Libre. (2023, February 15). Alkylation of Enolates. YouTube. Retrieved from [Link]
-
Enolate alkylation problem. (2021, December 21). Reddit. Retrieved from [Link]
- Sándorné, K. K., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]
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Minimizing moisture degradation of Lithium 2-(3-methyloxetan-3-yl)acetate
Subject: Minimizing Moisture Degradation & Handling Protocols
Document ID: TSC-OX-LI-004 | Version: 2.1 | Status: Active
Executive Summary & Molecule Profile
Compound: Lithium 2-(3-methyloxetan-3-yl)acetate Key Vulnerabilities: Hygroscopicity (Lithium salt), Acid-Sensitivity (Oxetane ring strain).
This guide addresses the specific stability challenges of Lithium 2-(3-methyloxetan-3-yl)acetate . As a researcher, you are likely utilizing this compound to introduce the oxetane motif—a critical "gem-dimethyl" bioisostere that improves metabolic stability and solubility in drug candidates.
However, this reagent possesses a "dual-threat" instability profile:
-
The Lithium Counterion: Highly hygroscopic, it actively pulls atmospheric moisture into the solid lattice.
-
The Oxetane Ring: While 3,3-disubstituted oxetanes are relatively robust, the presence of water (and subsequent protonation) can trigger acid-catalyzed ring opening, destroying the pharmacophore before the reaction begins.
The Degradation Mechanism (The "Why")
Understanding the failure mode is critical to preventing it. You cannot simply "dry" this compound at high heat like a standard inorganic salt.
The "Killer Chain" Reaction
Moisture does not just make the compound sticky; it initiates a chemical decomposition cascade.
-
Hydration: The lithium salt absorbs water (
). -
Hydrolysis/Protonation: Atmospheric
dissolves in the absorbed water, forming carbonic acid, or the equilibrium shifts to protonate the carboxylate, generating the free acid form of the oxetane. -
Ring Opening: The free carboxylic acid (or external acid) protonates the oxetane oxygen. The ring strain (~110 kJ/mol) drives the cleavage, resulting in a useless acyclic diol-ester.
Visualizing the Pathway
Figure 1: The moisture-induced degradation cascade of Lithium oxetanyl-acetates.
Storage & Handling Protocols (The "How")
Standard Operating Procedures (SOPs)
| Parameter | Recommendation | Scientific Rationale |
| Primary Storage | Glovebox (N2 or Ar) | Eliminates atmospheric moisture completely. The only truly safe long-term storage. |
| Secondary Storage | Desiccator with | If a glovebox is unavailable, use a vacuum desiccator. Silica gel is often insufficient for Li-salts. |
| Temperature | -20°C | Kinetic suppression of the ring-opening reaction if trace moisture is present. |
| Container | Amber glass, Parafilm sealed | Protects from light (minor concern) and ensures seal integrity. |
| Weighing | Closed vessel / Glovebox | Weighing in open air >1 min can result in 1-5% water uptake by weight. |
Re-Drying Protocol (If Moisture is Suspected)
Warning: Do NOT heat above 60°C. Thermal stress can trigger ring opening in the solid state if crystal defects are present.
-
Method A (Preferred): Lyophilization (Freeze Drying) from a benzene or dioxane suspension (if the salt is suspended) or high-vacuum drying at ambient temperature.
-
Method B (Desiccant): Place open vial in a vacuum drying pistol over Phosphorus Pentoxide (
) at 40°C max for 24 hours.
Troubleshooting & Quality Control (The "Fix")
Diagnostic: Is my reagent degraded?
Use 1H-NMR (DMSO-d6) to validate integrity. The oxetane ring protons are distinct.
Expected Data vs. Degradation
| Proton Environment | Intact Oxetane Shift ( | Degraded (Ring-Opened) Shift |
| Oxetane | 4.40 – 4.80 (AB System) | Disappears / Shifts to 3.5 – 3.7 (Acyclic |
| Methyl Group | ~1.30 – 1.60 (Singlet) | Shifts slightly; loses defined splitting if polymerized. |
| Physical Appearance | White, free-flowing powder | Clumped, "wet" paste, or yellowed solid. |
(Note: Exact shifts vary by solvent and concentration; look for the loss of the characteristic doublet/AB pattern in the 4.5 ppm region).
Troubleshooting Decision Tree
Figure 2: Workflow for assessing reagent viability before committing to high-value synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol or Water to dissolve this for my reaction? A: Avoid if possible. While the reaction might work in protic solvents if the pH is strictly basic, the risk of hydrolysis is high. For coupling reactions, use anhydrous DMF, DMSO, or THF . If you must use a protic solvent, ensure the pH remains >8 and minimize contact time.
Q2: I don't have a glovebox. How do I weigh this safely? A: Use the "Difference Method" with a Schlenk flask:
-
Purge a Schlenk flask with Nitrogen.
-
Add roughly the amount needed quickly in air (minimize exposure to <30 seconds).
-
Evacuate and backfill with N2 immediately.
-
Weigh the flask (closed) before and after dispensing to determine the exact mass added to your reaction. Do not try to weigh exact amounts on an open balance pan.
Q3: Why is my yield low in peptide coupling using this reagent? A: The Lithium ion can interfere with certain coupling agents (like HATU/COMU) by forming aggregates or chelates.
-
Fix: Add a sequestering agent (like 15-crown-5, though expensive) or, more practically, pre-activate the acid component before adding the lithium oxetane salt, or convert the lithium salt to the free acid in situ at low temperature (-78°C) immediately prior to coupling (risky but effective).
Q4: Can I heat the reaction to 100°C to push conversion? A: High Risk. Oxetanes are thermally stable up to a point, but in the presence of Lewis Acids (often generated as byproducts) or trace protons, 100°C will cause rapid polymerization or ring opening [1]. Keep reactions below 60-80°C unless strictly necessary and validated.
References
-
Wuitschik, G., et al. (2006).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][2]
-
Burkhard, J. A., et al. (2010).[2][3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[4]
-
Wuitschik, G., et al. (2010).[2][3][4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews, 116(19), 12150–12233.
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- 2. Georg Wuitschik - Google Scholar [scholar.google.com.au]
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- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Selection for Lithium 2-(3-methyloxetan-3-yl)acetate
Welcome to the technical support guide for optimizing the solubility of Lithium 2-(3-methyloxetan-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide a foundational understanding and practical troubleshooting advice for their experimental work. The guidance herein is built upon fundamental principles of physical organic chemistry and extensive experience in handling specialty lithium salts.
I. Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of Lithium 2-(3-methyloxetan-3-yl)acetate, grounding the answers in core chemical principles.
FAQ 1: What are the key molecular features of Lithium 2-(3-methyloxetan-3-yl)acetate that influence its solubility?
To predict and optimize solubility, we must first analyze the structure of the solute.
-
Ionic Head: The molecule is a lithium salt of a carboxylic acid (a lithium carboxylate). This ionic Li⁺ ⁻O₂C- group is the primary driver of polarity and will seek interaction with polar solvents.
-
Organic Tail: The 2-(3-methyloxetan-3-yl)acetyl portion of the molecule is organic and contributes both polar and non-polar characteristics.
-
Oxetane Ring: This four-membered ether ring contains oxygen atoms, which are polar and can act as hydrogen bond acceptors. The ring strain of oxetanes (approximately 25.5 kcal/mol) also influences its interactions.[1]
-
Methyl Group & Carbon Backbone: These are non-polar (lipophilic) and will prefer to interact with non-polar solvents or non-polar regions of solvent molecules.
-
The overall solubility is a balance between these competing features. The small size of the lithium cation (Li⁺) and its high charge density lead to a significant covalent character in its compounds, which can enhance solubility in organic solvents compared to other alkali metal salts.[2]
FAQ 2: What is the first principle I should use for selecting a solvent?
The foundational principle is "like dissolves like." [3][4] This means polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[5] Given that Lithium 2-(3-methyloxetan-3-yl)acetate has a highly polar ionic head, your initial search should focus on polar solvents.
FAQ 3: How do I quantitatively compare the "polarity" of different solvents?
While "polarity" is a useful qualitative term, several quantitative scales provide more precise comparisons for solvent selection.[3][6]
-
Dielectric Constant (ε): This measures a solvent's ability to separate ions.[7][8] A higher dielectric constant indicates a more polar solvent that can better stabilize the separated Li⁺ and acetate anions, preventing them from re-forming an insoluble ion pair.[7][9] Solvents with ε < 15 are generally considered nonpolar.[10]
-
Gutmann Donor Number (DN): This is a measure of a solvent's Lewis basicity, or its ability to donate an electron pair.[11][12] A high DN indicates the solvent can effectively solvate the lithium cation (Li⁺), which is a Lewis acid.[12][13] This is a critical parameter for dissolving lithium salts.
-
Acceptor Number (AN): This measures a solvent's Lewis acidity, or its ability to accept an electron pair.[11][14] A high AN suggests the solvent can effectively solvate the carboxylate anion.
A good solvent for this compound will likely have both a high dielectric constant and a high donor number to effectively solvate both the cation and the anion.
FAQ 4: Should I be concerned about the stability of the oxetane ring in certain solvents?
Yes. While the 3,3-disubstituted oxetane motif is generally more stable than other substitution patterns, the ring is susceptible to opening under certain conditions.[1][15]
-
Acidic Conditions: The oxetane ring is most vulnerable to ring-opening in the presence of acid.[1] Avoid acidic solvents or acidic impurities.
-
High Temperatures: Elevated temperatures can promote decomposition or ring-opening reactions.[1][16]
-
Basic Conditions: The oxetane ring is generally stable in the presence of bases.[1]
Most common aprotic and protic polar solvents used for solubility studies (e.g., DMSO, DMF, Methanol, Acetonitrile) are not inherently acidic and should not pose a stability risk at room temperature.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Issue 1: The compound has poor solubility in my chosen solvent, even though the solvent is polar. What's wrong?
Answer: This is a common issue that can arise from several factors beyond simple polarity matching.
Causality: Poor solubility in a polar solvent often points to an unfavorable balance of intermolecular forces or the formation of a stable, insoluble crystal lattice. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the energy released from forming new solute-solvent interactions. For ionic compounds, this is often described by lattice energy (solute-solute) and solvation energy (solute-solvent).
Troubleshooting Protocol:
-
Re-evaluate Solvent Parameters: Simple polarity may not be enough. Focus on parameters specific to ionic dissolution.
-
Action: Consult a solvent properties table (see Table 1) and select a solvent with a higher Dielectric Constant (ε) to better separate the ions and a higher Gutmann Donor Number (DN) to specifically solvate the Li⁺ cation.[12] Polar aprotic solvents like DMSO or DMF often excel here.
-
-
Introduce Thermal Energy: For most salts, solubility is an endothermic process and increases with temperature.[5][17][18]
-
Use a Solvent Mixture (Co-solvency): The unique combination of a polar head and a partially non-polar tail may require a solvent blend.
-
Action: Create binary mixtures of solvents. For example, titrate a highly polar solvent like DMSO into a solution of the compound in a moderately polar solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN). This can disrupt the solvent's self-association and create a more favorable environment for the entire solute molecule.
-
Table 1: Properties of Common Laboratory Solvents
| Solvent | Dielectric Constant (ε) | Gutmann Donor Number (DN) (kcal/mol) | Type |
| Hexane | 1.9 | ~0 | Non-polar |
| Dichloromethane (DCM) | 9.1 | ~0 | Polar Aprotic |
| Acetone | 21 | 17.0[12] | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 20.0[12] | Polar Aprotic |
| Acetonitrile (ACN) | 37.5 | 14.1[12] | Polar Aprotic |
| Propylene Carbonate (PC) | 64.0 | 15.1 | Polar Aprotic |
| Dimethylformamide (DMF) | 38.3 | 26.6[12] | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 47 | 29.8[12] | Polar Aprotic |
| Methanol | 33 | 19.0[12] | Polar Protic |
| Ethanol | 24.5 | 31.5[12] | Polar Protic |
| Water | 80.1 | 18.0 | Polar Protic |
Source: Data compiled from various sources.[12][14][20]
Issue 2: My compound dissolves initially with heating, but it precipitates (crashes out) upon cooling. How can I keep it in solution?
Answer: This indicates you have created a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent.
Causality: Supersaturation occurs when a solution contains more dissolved solute than it can theoretically hold at a given temperature.[18] This is an unstable thermodynamic state, and any disturbance (like cooling, scratching the flask, or adding a seed crystal) can trigger rapid precipitation.
Troubleshooting Protocol:
-
Quantify the Temperature Dependence: This behavior is not a failure but provides useful data.
-
Action: Create a solubility curve. Prepare a solution of known concentration and heat it until fully dissolved. Allow it to cool slowly while stirring and record the temperature at which crystals first reappear.[19][21] This is the saturation temperature for that concentration. Repeat with different concentrations to plot solubility vs. temperature.
-
-
Employ a Co-Solvent System: A different solvent or a solvent mixture may exhibit a less steep solubility-temperature curve.
-
Action: Repeat the solubility test in a different high-boiling point polar solvent (e.g., switch from ACN to DMF). Alternatively, add a co-solvent. A small amount of a highly effective solubilizer like DMSO might be sufficient to keep the compound in solution at room temperature.
-
-
Consider Kinetic Trapping: If the application allows, rapid cooling (quenching) can sometimes "trap" the solute in a supersaturated state for a longer period. This is a kinetically controlled, non-equilibrium state and may not be suitable for all applications.
Issue 3: I am getting inconsistent solubility results between experiments. What could be the cause?
Answer: Inconsistent results often point to uncontrolled variables in the experimental setup, with water content being the most common culprit for lithium salts.
Causality: Lithium salts, especially carboxylates, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[22][23] This absorbed water can significantly alter the properties of both the solute and the organic solvent, leading to variability. Furthermore, water can react with some electrolyte components, for example, forming hydrofluoric acid (HF) with LiPF6, which could potentially degrade the oxetane ring.[24][25]
Troubleshooting Protocol:
-
Rigorous Material Handling:
-
Action: Dry your starting material (Lithium 2-(3-methyloxetan-3-yl)acetate) in a vacuum oven at a moderate temperature before use. Handle the salt in an inert atmosphere (glove box or glove bag) to prevent moisture absorption.[22]
-
-
Use Anhydrous Solvents:
-
Action: Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
-
Control for the Common Ion Effect:
III. Experimental Workflow & Data Visualization
A systematic approach is crucial for efficient solvent screening. The following workflow provides a structured method for identifying the optimal solvent system.
Protocol: Systematic Solvent Screening
-
Preparation: Ensure the lithium salt is dried under vacuum and all solvents are of anhydrous grade.
-
Initial Screening (Small Scale):
-
To 10 mg of the compound in separate vials, add 0.5 mL of each candidate solvent from Table 1.
-
Vortex at room temperature for 2 minutes.
-
Visually classify solubility: Freely Soluble, Partially Soluble, or Insoluble.
-
-
Quantitative Measurement (for "Soluble" candidates):
-
Prepare a saturated solution by adding an excess of the salt to a known volume of the solvent (e.g., 5 mL) in a sealed vial.
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant using a filtered syringe.
-
Evaporate the solvent from the extracted aliquot under vacuum to dryness.[30]
-
Weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
-
-
Optimization (if necessary):
-
If solubility is insufficient in all single solvents, select the top 2-3 candidates and repeat the quantitative measurement using binary mixtures (e.g., 75:25, 50:50, 25:75 ratios).
-
Diagram: Logical Workflow for Solvent Optimization
Caption: A systematic workflow for selecting and optimizing a solvent.
IV. References
-
Frontiers in Chemistry. (2022). Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]
-
Chemistry – A European Journal. (2016). Gutmann's Donor Numbers Correctly Assess the Effect of the Solvent on the Kinetics of SNAr Reactions in Ionic Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Donor number. Retrieved from [Link]
-
ResearchGate. (2017). The Origin of Ion-Pairing and Redissociation of Ionic Liquid. Retrieved from [Link]
-
Magritek. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion association. Retrieved from [Link]
-
Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Grossmont College. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]
-
Frontiers. (2022). Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]
-
Journal of Chemical Education. (1998). Determination of solubility: A laboratory experiment. Retrieved from [Link]
-
arXiv. (2020). Ion-pairing and the dielectric decrement of aqueous 1:1 electrolytes. Retrieved from [Link]
-
Indian Academy of Sciences. (1988). A new method of determining solubility of salts and simple salt mixtures at higher temperatures (0 to 200). Retrieved from [Link]
-
NCBI. (2022). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
PubMed. (2017). The Origin of Ion-Pairing and Redissociation of Ionic Liquid. Retrieved from [Link]
-
AIP Publishing. (1966). Application of Free Volume Theory to Ion Pair Dissociation Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
Göhler Anlagentechnik. (2025). Safe Handling of Electrolyte in Battery Cell Production. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ESI: Large solubility of Lithium carboxylates reaching high rates of 6Li incorporation in plastic scintillators. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
HSCprep. (2024). The Common Ion Effect: Impact on Solubility Equilibria. Retrieved from [Link]
-
Journal of Global Innovations in Agricultural and Social Sciences. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Lithium compounds with good solubility in organic solvents?. Retrieved from [Link]
-
HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
ACS Publications. (2004). Quantitative Measures of Solvent Polarity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
Quora. (2016). What is polarity of a solvent?. Retrieved from [Link]
-
ResearchGate. (2025). Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Lumen Learning. (n.d.). Common Ion Effect. Retrieved from [Link]
-
Testbook. (2026). The solubility of lithium compounds in organic solvents is m. Retrieved from [Link]
-
Reddit. (2023). Lithium chloride container filled with water. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved from [Link]
-
HENGKO. (n.d.). Why Moisture Control is Critical in Lithium-Ion Battery Manufacturing. Retrieved from [Link]
-
TOB New Energy Technology. (2024). The Influence Of Moisture In The Lithium Battery Manufacturing Process. Retrieved from [Link]
-
ACS Publications. (2010). Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. Retrieved from [Link]
-
Scientific Update. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Retrieved from [Link]
-
University of Babylon. (n.d.). ABNORMAL BEHAVIOUR OF LITHIUM. Retrieved from [Link]
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- 30. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Stability Assurance for Lithium 2-(3-methyloxetan-3-yl)acetate
Executive Summary: The Stability Triad
You are likely utilizing Lithium 2-(3-methyloxetan-3-yl)acetate to introduce the oxetane motif as a bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry campaigns. While the oxetane ring itself possesses remarkable metabolic stability, this specific reagent presents a unique handling challenge governed by three interacting variables: Temperature , Hygroscopicity , and pH .
Unlike standard organic intermediates, this lithium salt acts as a "moisture magnet." The primary failure mode is not direct thermal decomposition of the dry solid, but rather a cascade effect: moisture absorption leads to partial hydrolysis, generating local acidity which then catalyzes the irreversible opening of the strained oxetane ring.
This guide provides a self-validating protocol to break this degradation cycle.
Storage & Transport: The "Cold Chain" Protocol
The stability of this compound relies on maintaining a "kinetic trap" where hydrolysis is energetically unfavorable.
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces the kinetic rate of hydrolysis and ring strain release. |
| Atmosphere | Argon/Nitrogen | Displaces humid air. Lithium salts are deliquescent; moisture is the primary antagonist. |
| Container | Amber Glass + Parafilm | Amber glass prevents photochemical radical formation; Parafilm ensures seal integrity. |
| Desiccant | Required | Secondary defense against moisture ingress during freezer storage. |
The "Thaw-Equilibrium" Rule (Critical Step)
Never open a cold bottle of Lithium 2-(3-methyloxetan-3-yl)acetate directly in ambient air.
-
Remove the container from the freezer (-20°C).
-
Place it in a desiccator at room temperature.
-
Allow 2–3 hours for the container to reach thermal equilibrium (20–25°C).
-
Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, turning the free-flowing powder into a sticky gum within seconds.
-
Reaction Conditions: The "Hot Zone"
When synthesizing with this reagent, temperature control is strictly about managing the exothermicity of downstream transformations to protect the strained ring.
Operational Parameters
-
Safe pH Range: 8.0 – 12.0 (The lithium salt is naturally basic).
-
Danger Zone: pH < 4.0 (Rapid acid-catalyzed ring opening).
-
Thermal Limit (Dry): Stable up to ~120°C (short term).
-
Thermal Limit (Solution): Dependent on solvent/nucleophile.
Workflow Visualization: The Degradation Cascade
The following diagram illustrates the mechanism of failure you are trying to prevent.
Figure 1: The Degradation Cascade. Note that moisture is the trigger, but heat accelerates the irreversible ring-opening step.
Troubleshooting & FAQs
Q1: The material has clumped together or looks "wet." Is it ruined?
Diagnosis: The hygroscopic lithium salt has absorbed water (deliquescence).[1] Action:
-
Do NOT heat to dry. Heating a wet oxetane salt will trigger ring opening/polymerization.
-
Lyophilization: Dissolve the clump in a small amount of anhydrous methanol/water (if necessary), freeze, and lyophilize (freeze-dry) to remove water without thermal stress.
-
QC Check: Run an H-NMR. If the oxetane ring signals (multiplets around 4.5–5.0 ppm) are intact, the material is recoverable.
Q2: I see extra peaks in the NMR around 3.5–4.0 ppm. What happened?
Diagnosis: Ring opening has occurred.[2] Mechanism: The strained ether bond (C-O-C) has cleaved, likely forming a linear diol or alcohol derivative. Resolution: This is irreversible. The material must be discarded. Ensure your NMR solvent (e.g., CDCl3) was not acidic (CDCl3 often generates HCl over time; filter through basic alumina or use DMSO-d6 for oxetanes).
Q3: Can I use this reagent in acidic reductive amination?
Diagnosis: High Risk. Guidance: Oxetanes are acid-sensitive.[3]
-
Alternative: Perform the reaction in buffered conditions (pH > 6).
-
Temperature Control: If acid is unavoidable, cool the reaction to -78°C or -40°C . Low temperature kinetically inhibits the nucleophilic attack on the protonated oxetane oxygen.
Q4: How do I handle the exotherm when adding this to a reaction?
Guidance:
-
Dissolve the lithium salt in the solvent before adding reactive electrophiles/nucleophiles.
-
Use an ice bath (0°C) during addition.
-
Monitor Internal Temp: Ensure the internal temperature does not spike >30°C during addition.
Experimental Protocol: Rapid Purity Verification
Before committing valuable intermediates to a reaction with this building block, perform this 15-minute purity check.
Materials:
-
~5 mg Lithium 2-(3-methyloxetan-3-yl)acetate
-
DMSO-d6 (Preferred over CDCl3 to avoid acid traces)
-
NMR Tube
Workflow:
-
Visual Inspection: Confirm the solid is a white, free-flowing powder. (Yellowing = degradation).
-
Dissolution: Dissolve 5 mg in DMSO-d6.
-
Acquisition: Run a standard proton (1H) NMR.
-
Analysis (The "Butterfly" Pattern):
-
Look for the characteristic oxetane ring protons. These typically appear as a set of doublets or multiplets in the 4.3 – 4.9 ppm range.
-
Integration: The ratio of the oxetane ring protons (4H) to the methyl group (3H) should be exactly 4:3 .
-
Red Flag: If you see broad singlets or new triplets in the 3.5–4.0 ppm region, the ring has opened.
-
Decision Logic: Handling & Recovery
Use this flowchart to determine the viability of your reagent batch.
Figure 2: Reagent Viability Decision Tree.
References
-
Bull, J. A., et al. (2016).[2][4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5][6][7][8][9][10] Chemical Reviews, 116(19), 12150–12233.[4]
- Core Reference: Establishes the stability profiles of 3,3-disubstituted oxetanes and their susceptibility to acid-c
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Context: Validates the use of oxetanes as stable bioisosteres for carbonyls and gem-dimethyl groups.[2]
-
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Technical Detail: Provides specific pKa and hydrolytic stability data for oxetane deriv
-
Fisher Scientific. (n.d.). "Safety Data Sheet: Lithium Acetate."
- Safety/Handling: Source for hygroscopicity and general handling protocols for lithium carboxyl
Sources
- 1. reddit.com [reddit.com]
- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
HPLC method development for purity analysis of Lithium 2-(3-methyloxetan-3-yl)acetate
Part 1: Executive Summary & Strategic Analysis
Developing a purity method for Lithium 2-(3-methyloxetan-3-yl)acetate presents a "perfect storm" of analytical challenges. This compound is a small, highly polar organic salt lacking a distinct UV chromophore, containing a strained oxetane ring susceptible to acid-catalyzed ring opening.
Standard "platform" methods (e.g., C18 Reverse Phase with 0.1% TFA) often fail for this molecule, resulting in:
-
Void Elution: The polar lithium carboxylate interacts poorly with hydrophobic stationary phases.
-
On-Column Degradation: Acidic mobile phases can hydrolyze the oxetane ring, creating false impurity peaks.
-
Poor Sensitivity: The lack of conjugation limits UV detection to non-specific low wavelengths (<210 nm).
This guide compares the traditional Reverse Phase (RP) approach against a targeted Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) .
Comparative Analysis: RP-UV vs. HILIC-CAD
| Feature | Method A: Traditional RP-UV | Method B: HILIC-CAD (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Zwitterionic or Amide HILIC |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water-rich layer & Ionic Interaction |
| Mobile Phase pH | Typically Acidic (pH 2-3) | Neutral / Slightly Acidic (pH 5-6) |
| Analyte Behavior | Elutes near | Well-retained; Separation from Lithium counterion. |
| Detection | UV @ 205-210 nm (Low S/N, drift issues). | CAD (Universal, high sensitivity for non-chromophores). |
| Stability Risk | High: Acidic pH promotes oxetane hydrolysis. | Low: Buffered pH protects the strained ring. |
Part 2: Scientific Rationale & Method Design
The Stability Challenge: Oxetane Ring Integrity
The oxetane moiety is a 4-membered cyclic ether.[1] While 3,3-disubstituted oxetanes possess greater stability than their monosubstituted counterparts, they remain vulnerable to ring-opening hydrolysis in strong acidic environments, forming the corresponding diol [1, 2].
Implication: The method must avoid strong acid modifiers like Trifluoroacetic acid (TFA). A buffered mobile phase (Ammonium Acetate, pH 5.0–6.0) is critical to maintain ring integrity during the run.
The Retention Challenge: Lithium Salt Polarity
In Reverse Phase LC, the lithium salt of the acetate will be fully ionized and highly solvated, preventing interaction with the C18 chains. Acidifying the mobile phase to protonate the carboxylic acid (to increase hydrophobicity) re-introduces the stability risk mentioned above.
Solution: HILIC uses a polar stationary phase (e.g., Zwitterionic) and a high-organic mobile phase. Water becomes the "strong" solvent.[2][3] The polar lithium salt partitions into the water-enriched layer on the silica surface, providing excellent retention and peak shape [3, 4].
The Detection Challenge: Lack of Chromophore
The molecule contains only saturated bonds and a carbonyl group. UV detection at 200–210 nm is possible but suffers from low sensitivity and interference from buffer cut-offs.
Solution: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of optical properties. It provides a uniform response factor, allowing for better estimation of impurity levels without reference standards for every degradant [5].
Part 3: Detailed Experimental Protocols
Protocol A: Recommended HILIC-CAD Method
This protocol is designed to maximize retention of the polar anion while preserving the oxetane ring.
Instrumentation: HPLC or UHPLC system with quaternary pump. Detector: Charged Aerosol Detector (CAD). Alternative: ELSD or RI (isocratic only).
| Parameter | Setting / Description |
| Column | Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-pHILIC or similar), 150 x 2.1 mm, 5 µm. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with dilute Acetic Acid. |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Flow Rate | 0.3 mL/min |
| Column Temp | 30°C |
| Injection Vol | 2–5 µL (Sample dissolved in 90:10 ACN:Water). |
| Gradient | Time (min) | %B 0.0 | 90 15.0 | 50 15.1 | 90 20.0 | 90 |
Step-by-Step Workflow:
-
Preparation: Dissolve the Lithium 2-(3-methyloxetan-3-yl)acetate in 90% Acetonitrile / 10% Water. Note: Dissolving in 100% water will cause peak distortion (solvent mismatch).
-
Equilibration: HILIC columns require longer equilibration than RP. Flush with 20 column volumes of initial mobile phase.
-
System Suitability: Inject a standard. Verify retention factor (
) > 2.0 to ensure separation from the void (Lithium ion may elute earlier or be unretained depending on the specific zwitterionic phase).
Protocol B: Stability Stress Test (Self-Validation)
Perform this to prove the method does not degrade the sample.
-
Control: Prepare sample in Mobile Phase. Inject immediately.
-
Acid Stress: Prepare sample in 0.1 N HCl. Let stand for 1 hour. Neutralize and inject.
-
Expectation: Appearance of a new peak (ring-opened diol) at a different retention time.
-
-
On-Column Check: Stop flow with analyte on column for 30 minutes. Resume flow.
-
Criteria: The peak shape should remain symmetrical with no "saddle" or split, confirming no degradation occurs during chromatography.
-
Part 4: Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow guides the analyst through the critical decision-making process for this specific molecule.
Caption: Decision logic prioritizing HILIC-CAD due to the analyte's polarity, lack of chromophore, and acid instability.
Diagram 2: Oxetane Degradation Pathway
Understanding the impurity profile is vital. This diagram illustrates the acid-catalyzed ring opening that the method must prevent.
Caption: Acid-catalyzed hydrolysis of the oxetane ring, the primary degradation pathway to avoid during method development.
Part 5: References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][4] Angewandte Chemie International Edition, 49(48), 8993-8995.
-
Bull, J. A., et al. (2016). "Exploiting the oxetane ring in medicinal chemistry synthesis and application." Chemical Reviews, 116(19), 12150-12233.
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196.
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.
-
Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the corona charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556.
Sources
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 3. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 4. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
